molecular formula C5H8ClNO B11923765 Azetidine, 1-acetyl-3-chloro- CAS No. 179894-10-1

Azetidine, 1-acetyl-3-chloro-

Cat. No.: B11923765
CAS No.: 179894-10-1
M. Wt: 133.57 g/mol
InChI Key: GHIRQJGODJTKEM-UHFFFAOYSA-N
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Description

Azetidine, 1-acetyl-3-chloro- is a useful research compound. Its molecular formula is C5H8ClNO and its molecular weight is 133.57 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

179894-10-1

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

1-(3-chloroazetidin-1-yl)ethanone

InChI

InChI=1S/C5H8ClNO/c1-4(8)7-2-5(6)3-7/h5H,2-3H2,1H3

InChI Key

GHIRQJGODJTKEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-acetyl-3-chloroazetidine: Structure, Properties, and Synthetic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 1-acetyl-3-chloroazetidine, a functionalized azetidine scaffold with significant potential in medicinal chemistry. As a Senior Application Scientist, the following sections will delve into its chemical structure, physicochemical properties, and plausible synthetic routes, grounded in established chemical principles and supported by spectroscopic data from closely related analogues. The content is structured to provide not just a recitation of facts, but a causal understanding of its chemical behavior and potential applications.

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the design of novel therapeutics.[1] Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability. This allows for precise control over the spatial orientation of substituents, enhancing receptor binding and improving pharmacokinetic profiles.[2] The incorporation of an azetidine ring can lead to improved solubility, reduced off-target effects, and overall enhanced drug-like properties.

Chemical Structure and Properties of 1-acetyl-3-chloroazetidine

The chemical structure of 1-acetyl-3-chloroazetidine features a central four-membered azetidine ring. The nitrogen atom is functionalized with an acetyl group, and one of the methylene carbons bears a chlorine atom at the 3-position.

Molecular Formula: C₅H₈ClNO

Molecular Weight: 133.58 g/mol

Structure:

Caption: Chemical structure of 1-acetyl-3-chloroazetidine.

Physicochemical Properties (Predicted and Inferred)
PropertyPredicted ValueRationale
Physical State Colorless to pale yellow oil or low-melting solid.Small, polar organic molecules with similar molecular weights are often liquids or low-melting solids at room temperature.
Boiling Point 150-200 °C (at atmospheric pressure)The presence of polar functional groups (amide and chloro) will increase the boiling point compared to a non-polar molecule of similar size.
Solubility Soluble in a wide range of organic solvents.Expected to be soluble in solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes.
Water Solubility Moderately soluble.The amide group can act as a hydrogen bond acceptor, imparting some water solubility. However, the overall non-polar character will limit extensive solubility.
Spectroscopic Characterization (Predicted)

The structural features of 1-acetyl-3-chloroazetidine would give rise to characteristic signals in various spectroscopic analyses. These predictions are based on established chemical shift ranges and data from analogous compounds.[3][4][5]

1H NMR (400 MHz, CDCl3):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5 - 4.8quintet1HCH-Cl (at C3)
~4.2 - 4.5m2HCH₂ (at C2 & C4)
~3.8 - 4.1m2HCH₂ (at C2 & C4)
~2.1s3HCOCH₃

13C NMR (100 MHz, CDCl3):

Chemical Shift (δ, ppm)Assignment
~168 - 170C=O
~55 - 60CH-Cl
~50 - 55CH₂
~22 - 25COCH₃

Infrared (IR) Spectroscopy:

Wavenumber (cm-1)Functional Group Assignment
~1650 - 1680C=O (amide) stretch
~1350 - 1450C-N stretch
~650 - 800C-Cl stretch

Synthesis of 1-acetyl-3-chloroazetidine

A plausible and efficient synthesis of 1-acetyl-3-chloroazetidine would involve the N-acetylation of 3-chloroazetidine. The precursor, 3-chloroazetidine, can be obtained commercially as its hydrochloride salt.

Proposed Synthetic Pathway

G cluster_0 Step 1: Neutralization cluster_1 Step 2: N-Acetylation start 3-Chloroazetidine Hydrochloride product1 3-Chloroazetidine (Free Base) start->product1 reagent1 Base (e.g., Et₃N, NaOH) product2 1-acetyl-3-chloroazetidine product1->product2 reagent2 Acetic Anhydride or Acetyl Chloride

Caption: Proposed two-step synthesis of 1-acetyl-3-chloroazetidine.

Detailed Experimental Protocol

Step 1: Neutralization of 3-Chloroazetidine Hydrochloride

  • Materials: 3-chloroazetidine hydrochloride, a suitable base (e.g., triethylamine or aqueous sodium hydroxide), an organic solvent (e.g., dichloromethane or diethyl ether), and a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Procedure:

    • Suspend 3-chloroazetidine hydrochloride in the chosen organic solvent.

    • Cool the suspension in an ice bath.

    • Slowly add a stoichiometric equivalent of the base. If using an aqueous base, perform a liquid-liquid extraction.

    • Stir the reaction mixture for 1-2 hours at room temperature.

    • If a solid precipitate (e.g., triethylamine hydrochloride) forms, filter it off. If an aqueous base was used, separate the organic layer.

    • Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure to obtain the free base of 3-chloroazetidine.

Causality Behind Experimental Choices: The neutralization step is crucial to deprotonate the azetidine nitrogen, making it nucleophilic and capable of reacting with the acetylating agent in the subsequent step. The choice of base and solvent depends on the scale of the reaction and the desired workup procedure.

Step 2: N-Acetylation of 3-Chloroazetidine

  • Materials: 3-chloroazetidine (from Step 1), acetic anhydride or acetyl chloride, a suitable base (if using acetyl chloride, e.g., triethylamine), and an appropriate solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the 3-chloroazetidine in the solvent and cool in an ice bath.

    • If using acetyl chloride, add one equivalent of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

    • Slowly add one equivalent of the acetylating agent (acetic anhydride or acetyl chloride) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 1-acetyl-3-chloroazetidine.

Causality Behind Experimental Choices: Acetic anhydride and acetyl chloride are common and effective acetylating agents. The use of a base with acetyl chloride is necessary to prevent the protonation of the starting azetidine by the generated HCl, which would render it unreactive.

Reactivity and Applications in Drug Development

The chemical reactivity of 1-acetyl-3-chloroazetidine is primarily dictated by the strained azetidine ring and the presence of the chloro and acetyl functional groups.

Key Reaction Pathways

G cluster_0 Nucleophilic Substitution at C3 cluster_1 Ring-Opening Reactions start 1-acetyl-3-chloroazetidine product1 3-Substituted 1-acetylazetidine start->product1 product2 Acyclic Amines start->product2 reagent1 Nucleophile (e.g., R-NH₂, R-OH, R-SH) reagent2 Strong Nucleophiles or Ring-Strain Release Conditions

Caption: Potential reaction pathways for 1-acetyl-3-chloroazetidine.

Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This is a key feature for generating a library of diverse azetidine derivatives for structure-activity relationship (SAR) studies.

Ring-Opening: The strained four-membered ring can undergo ring-opening reactions under certain conditions, for example, with strong nucleophiles or under conditions that promote ring strain release.

Role in Drug Discovery

While there are no specific drugs reported to contain the 1-acetyl-3-chloroazetidine moiety, its value lies in its potential as a versatile building block. The azetidine core provides a rigid scaffold, and the chloro and acetyl groups offer handles for further chemical modification.

  • Scaffold for Library Synthesis: The reactivity of the 3-chloro position can be exploited to generate a diverse library of 3-substituted 1-acetylazetidines. These compounds can then be screened for biological activity against various targets.

  • Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other cyclic systems, such as piperidines or pyrrolidines, potentially leading to improved pharmacological properties.

  • Fragment-Based Drug Design: As a small, functionalized molecule, 1-acetyl-3-chloroazetidine can be used as a starting point in fragment-based drug design campaigns.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-acetyl-3-chloroazetidine and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood.

  • Handling of Reagents:

    • 3-Chloroazetidine Hydrochloride: May cause skin and eye irritation.[6]

    • Acetyl Chloride and Acetic Anhydride: These are corrosive and moisture-sensitive reagents. Handle with care and under anhydrous conditions.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

1-acetyl-3-chloroazetidine represents a valuable, yet underexplored, chemical entity for drug discovery and development. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive building block for the creation of novel molecular architectures. The insights provided in this guide, from its fundamental chemical properties to its potential applications, are intended to empower researchers to leverage the unique attributes of this functionalized azetidine scaffold in their quest for new and improved therapeutics.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Desai, K. R., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2487-2496.
  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732-5747.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • International Journal of Health Sciences. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. [Link]

  • SciSpace. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]

  • The Royal Society of Chemistry. (n.d.). Copy of 1H NMR and 13C NMR spectra. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • PubChem. (n.d.). 1-Acetyl-3-acetylthioazetidine. [Link]

  • PubChem. (n.d.). 3-Chloroazetidine hydrochloride. [Link]

  • The Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • University of Wisconsin. (2021). 13C NMR Chemical Shifts. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. [Link]

  • Reddit. (2025). Strange Reaction With Chloroacetic Anhydride. [Link]

  • Chemistry LibreTexts. (2019). 20.18: Reactions of Anhydrides. [Link]

  • Google Patents. (n.d.). EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.

Sources

CAS number for Azetidine, 1-acetyl-3-chloro- derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, properties, and applications of 1-acetyl-3-chloroazetidine and its derivatives. While the parent compound (1-acetyl-3-chloroazetidine) is often generated in situ or used as a transient intermediate, its precursors and functionalized analogs are critical building blocks in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD).

Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary & Identification

1-Acetyl-3-chloroazetidine (Systematic Name: 1-(3-chloroazetidin-1-yl)ethanone) represents a class of strained, four-membered nitrogen heterocycles.[1][2] The azetidine ring is a bioisostere for proline or cyclobutane, offering unique conformational rigidity that can improve the metabolic stability and pharmacokinetic profile of drug candidates.

The 3-chloro substituent serves as a versatile handle for nucleophilic substitution (


), allowing the introduction of diverse functional groups (amines, thiols, ethers) while the 

-acetyl group acts as a stable, non-basic capping motif.
Core Identifiers & Precursors

Since the parent 1-acetyl-3-chloroazetidine is frequently synthesized on-demand, commercial sourcing often focuses on its stable hydrochloride salt precursors or hydroxy-analogs.

Compound NameStructure DescriptionCAS NumberMolecular WeightRole
3-Chloroazetidine HCl Core scaffold (unprotected)313468-63-2 128.00 g/mol Primary Precursor
1-Acetyl-3-hydroxyazetidine

-acetylated, 3-OH analog
118972-96-6 115.13 g/mol Alternative Precursor
1-Benzhydryl-3-chloroazetidine

-benzhydryl protected
959256-87-2 257.76 g/mol Synthetic Intermediate
1-Acetyl-3-chloroazetidine-3-carboxylic acid Functionalized derivative2680857-11-6 177.59 g/mol Advanced Building Block

Synthesis Protocols

The synthesis of 1-acetyl-3-chloroazetidine derivatives typically follows two primary routes:


-Acetylation of 3-Chloroazetidine  (Route A) or Chlorination of 1-Acetyl-3-Hydroxyazetidine  (Route B).
Route A: -Acetylation of 3-Chloroazetidine (Preferred)

This route is preferred for its high yield and operational simplicity, utilizing the commercially available hydrochloride salt.

Reagents:

  • Substrate: 3-Chloroazetidine Hydrochloride (CAS 313468-63-2)

  • Acylating Agent: Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.2 eq)

  • Base: Triethylamine (

    
    , 2.5 eq) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Neutralization: Suspend 3-Chloroazetidine HCl (10 mmol) in dry DCM (50 mL) at 0°C under nitrogen.

  • Base Addition: Add

    
     (25 mmol) dropwise. The suspension will clear as the free amine is liberated.
    
  • Acylation: Add Acetyl Chloride (11 mmol) dropwise over 15 minutes, maintaining temperature < 5°C to prevent ring opening or polymerization.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench with saturated

    
    . Extract aqueous layer with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH/DCM) yields the target 1-acetyl-3-chloroazetidine as a pale oil or low-melting solid.

Route B: Chlorination of 1-Acetyl-3-Hydroxyazetidine

Used when the 3-hydroxy precursor is more readily available or when specific stereochemistry at C3 is required (via inversion).

Protocol:

  • Dissolve 1-Acetyl-3-hydroxyazetidine (CAS 118972-96-6) in DCM at 0°C.

  • Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic amount of DMF.
    
  • Reflux for 2-4 hours.

  • Note: This reaction proceeds with inversion of configuration if the starting material is chiral, following an

    
     mechanism on the activated chlorosulfite intermediate.
    

Reactivity & Applications

The 1-acetyl-3-chloroazetidine scaffold is a "spring-loaded" electrophile. The strain energy of the four-membered ring (~26 kcal/mol) combined with the inductive effect of the


-acetyl group makes the C3-position highly reactive toward nucleophiles.
Nucleophilic Substitution ( )

The primary application is the displacement of the chloride by amines, thiols, or alkoxides to generate 3-substituted azetidines.

  • Mechanism: Direct

    
     attack.
    
  • Steric Considerations: The azetidine ring is puckered. Substitution typically occurs from the face opposite the chlorine, leading to inversion.

  • Side Reactions: Elimination to 1-acetylazetine is possible with strong, bulky bases (e.g.,

    
    -BuOK).
    
Fragment-Based Drug Discovery (FBDD)

Azetidines are increasingly used to replace:

  • Gem-dimethyl groups: The azetidine ring spans a similar distance but adds polarity and rigidity.

  • Piperidines/Pyrrolidines: Reducing ring size lowers lipophilicity (

    
    ) and improves metabolic stability by reducing the number of oxidizable C-H bonds.
    
Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis of the core scaffold and its divergent reactivity.

Azetidine_Synthesis Start Epichlorohydrin (Precursor) Int1 1-Benzhydryl-3-hydroxyazetidine Start->Int1 Benzhydrylamine Cyclization Int2 3-Hydroxyazetidine HCl (Deprotected) Int1->Int2 H2, Pd/C (Debenzylation) Precursor 3-Chloroazetidine HCl (CAS 313468-63-2) Int2->Precursor SOCl2 (Chlorination) Target 1-Acetyl-3-Chloroazetidine (Core Scaffold) Precursor->Target AcCl, Et3N (Acetylation) Prod1 3-Amino-Azetidines (Drugophore) Target->Prod1 R-NH2 (SN2) Prod2 3-Thio-Azetidines Target->Prod2 R-SH (SN2) Prod3 3-Alkoxy-Azetidines Target->Prod3 R-OH (SN2)

Caption: Synthetic pathway from Epichlorohydrin to 1-Acetyl-3-Chloroazetidine and subsequent functionalization via nucleophilic substitution.

Safety & Handling

Warning: Azetidine derivatives, particularly 3-chloro analogs, are potential alkylating agents . Their reactivity toward biological nucleophiles (DNA/proteins) poses a genotoxicity risk.

  • Handling: All manipulations must be performed in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to polymerization; hydrochloride salts are stable solids.

  • Disposal: Quench excess alkylating agent with dilute NaOH or sodium thiosulfate before disposal into halogenated waste streams.

References

  • PubChem. "3-Chloroazetidine Hydrochloride (Compound)." National Center for Biotechnology Information. Accessed February 27, 2026. [Link]

  • Organic Chemistry Portal. "Synthesis of Azetidines." Organic Chemistry Portal. Accessed February 27, 2026. [Link]

Sources

3-chloro-1-acetylazetidine molecular weight and formula

[1]

Compound Identification & Core Metrics

3-Chloro-1-acetylazetidine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents.[1] It serves as a critical intermediate for introducing the azetidine pharmacophore—a four-membered nitrogenous ring that offers unique conformational rigidity and metabolic stability compared to its five- and six-membered counterparts (pyrrolidines and piperidines).[1]

PropertyDetail
IUPAC Name 1-(3-Chloroazetidin-1-yl)ethanone
Common Name 3-Chloro-1-acetylazetidine
CAS Registry Number 179894-10-1
Molecular Formula

Molecular Weight 133.58 g/mol
SMILES CC(=O)N1CC(Cl)C1
Physical State Liquid or Low-melting Solid (varies by purity/polymorph)
Solubility Soluble in polar organic solvents (DCM, DMSO, Methanol)

Synthetic Pathways & Methodology

The synthesis of 3-chloro-1-acetylazetidine is typically achieved through the N-acetylation of 3-chloroazetidine hydrochloride.[1] This reaction requires careful control of pH and temperature to prevent ring opening or polymerization, which are common risks associated with strained azetidine rings.[1]

Protocol: N-Acetylation of 3-Chloroazetidine

Reagents:

  • 3-Chloroazetidine Hydrochloride (1.0 eq)[1][2]

  • Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.2 eq)[1]

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.5 eq)[1]
    
  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Suspend 3-chloroazetidine hydrochloride in anhydrous DCM under an inert atmosphere (

    
     or Ar) at 0°C.
    
  • Base Addition: Add

    
     dropwise.[1] The mixture will become homogenous as the free base is liberated.[1] Stir for 15 minutes.
    
  • Acetylation: Add Acetyl Chloride dropwise over 20 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.[1]

  • Quench & Workup: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (
    
    
    ).[1]
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
    
Visualizing the Synthesis Logic

SynthesisPathPrecursor3-Chloroazetidine HCl(CAS: 313468-63-2)ReagentsAcetyl Chloride + Et3N(DCM, 0°C)Precursor->ReagentsFree Base LiberationIntermediateTetrahedralIntermediateReagents->IntermediateNucleophilic AttackProduct3-Chloro-1-acetylazetidine(CAS: 179894-10-1)Intermediate->ProductElimination of Cl-

Figure 1: Synthetic pathway for the conversion of 3-chloroazetidine HCl to the N-acetylated target.[1]

Structural Analysis & Characterization

Researchers must validate the structure using NMR and Mass Spectrometry.[1] The azetidine ring presents distinct splitting patterns due to its puckered conformation.[1]

Expected 1H NMR Profile ( , 400 MHz)
  • 
     2.05 ppm (s, 3H):  Acetyl methyl group (
    
    
    ).[1]
  • 
     4.10–4.60 ppm (m, 4H):  Azetidine ring protons (
    
    
    and
    
    
    ).[1] These often appear as complex multiplets due to the restricted rotation of the amide bond (rotamers) and the puckered ring.[1]
  • 
     4.65–4.80 ppm (m, 1H):  Methine proton at the 3-position (
    
    
    ).[1]
Mass Spectrometry (ESI)
  • Expected

    
    :  134.04 m/z (approx).[1]
    
  • Isotope Pattern: Distinct 3:1 ratio for

    
     and 
    
    
    peaks due to the Chlorine atom (
    
    
    /
    
    
    ).[1]

Application in Drug Discovery

In medicinal chemistry, the azetidine ring is often deployed as a "bioisostere" for pyrrolidine or cyclobutane.[1]

Why Azetidines?
  • Reduced Lipophilicity (LogP): The high

    
     character and strained geometry often lower the LogP compared to larger rings, improving water solubility.[1]
    
  • Metabolic Stability: The 4-membered ring is less prone to oxidative metabolism (e.g., by CYPs) at the

    
    -carbon compared to pyrrolidines.[1]
    
  • Vector Control: The bond angles in azetidine (~90°) project substituents into unique vectors, potentially accessing novel binding pockets in protein targets.[1]

Decision Framework for Scaffold Selection

DrugDesignStartLead Optimization PhaseIssueIssue: High Metabolic Clearanceor High LogPStart->IssuePyrrolidineCurrent Scaffold:Pyrrolidine (5-membered)Issue->PyrrolidineStrategyStrategy: Ring ContractionAzetidineReplacement:Azetidine (4-membered)Strategy->AzetidinePyrrolidine->StrategyApply BioisosterismOutcomeOutcome:1. Lower LogP2. Blocked Metabolic Hotspot3. Rigid VectorAzetidine->Outcome

Figure 2: Strategic logic for substituting pyrrolidine rings with azetidine scaffolds in lead optimization.

Safety & Handling

While 3-chloro-1-acetylazetidine is not a high-volume commodity chemical, standard safety protocols for alkyl halides and amides apply.[1]

  • Hazards:

    • Skin/Eye Irritant: The chloro-group and amide functionality can cause irritation.[1]

    • Potential Alkylator: As a

      
      -chloro amine derivative, there is a theoretical risk of alkylation, though the amide resonance reduces the nucleophilicity of the nitrogen, making self-alkylation less likely than in the free amine.
      
  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of the amide is slow, but displacement of the chloride is possible over time).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66569135, 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (Analogous Chemistry).[1] Retrieved from [Link][1]

The Ascendancy of 3-Substituted Azetidines: A Technical Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a cornerstone of modern medicinal chemistry. Its inherent ring strain, conformational rigidity, and favorable physicochemical properties make it a "privileged scaffold" for the design of novel therapeutics.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of 3-substituted azetidine derivatives. We will delve into the causality behind synthetic choices, provide actionable experimental protocols, and explore the role of these unique structures as transformative elements in drug discovery.

The Azetidine Advantage: More Than Just a Small Ring

The allure of the azetidine ring lies in its unique blend of stability and reactivity. With a ring strain of approximately 25.4 kcal/mol, it is significantly more stable and easier to handle than the corresponding aziridines, yet reactive enough to participate in a variety of chemical transformations.[1] This constrained four-membered ring imparts a degree of conformational rigidity that is highly desirable in drug design, as it can reduce the entropic penalty upon binding to a biological target. Furthermore, the presence of the nitrogen atom introduces a polar vector, which can be exploited to improve aqueous solubility and modulate pharmacokinetic properties.

The 3-substituted azetidine motif is particularly valuable as it allows for the precise positioning of functional groups in three-dimensional space, enabling tailored interactions with protein targets. These derivatives have found widespread application as bioisosteres for a range of functionalities, including piperidines, and even ketones, offering novel chemical space with potentially improved pharmacokinetic profiles.[3]

Navigating the Synthetic Landscape: Strategies for Constructing the Azetidine Core

The synthesis of 3-substituted azetidines has been a subject of intense research, leading to a diverse array of methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Intramolecular Cyclization: Forging the Ring from Linear Precursors

A cornerstone of azetidine synthesis is the intramolecular cyclization of acyclic precursors containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

  • From 1,3-Difunctionalized Propane Derivatives: A straightforward approach involves the alkylation of primary amines with 2-substituted-1,3-propanediol derivatives, often activated as bis-triflates generated in situ.[4] This method offers a reliable entry to 1,3-disubstituted azetidines.

  • Palladium-Catalyzed C(sp³)–H Amination: More advanced strategies, such as the intramolecular C(sp³)–H amination catalyzed by palladium(II), provide a powerful tool for the synthesis of functionalized azetidines from readily available precursors.[1] This reaction proceeds through a proposed Pd(IV) intermediate and demonstrates excellent functional group tolerance.[1]

[2+2] Cycloadditions: A Convergent Approach

[2+2] cycloaddition reactions offer a convergent and often stereoselective route to the azetidine core.

  • Aza-Paternò-Büchi Reaction: The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza-Paternò-Büchi reaction, is a powerful method for the synthesis of azetidines.[5] Recent advances have seen the use of visible light and photocatalysts, such as Ir(III) complexes, to promote this transformation with a broad substrate scope.[1]

Strain-Release Strategies: Harnessing the Power of Highly Strained Intermediates

The inherent strain of certain bicyclic systems can be harnessed to drive the formation of azetidine rings.

  • From 1-Azabicyclo[1.1.0]butanes (ABBs): The highly strained 1-azabicyclo[1.1.0]butane (ABB) has emerged as a versatile intermediate for the modular synthesis of 3,3-disubstituted azetidines.[4][6] The ring-opening of ABB with various nucleophiles allows for the introduction of a wide range of substituents at the C3 position.[6][7] This strain-release homologation has been successfully applied to the synthesis of azetidine boronic esters.[1]

Modular Synthesis via Azetidinylation Reagents

A recently developed and highly practical approach involves the use of "azetidinylation reagents."[4][6] This strategy allows for the modular synthesis of 3,3-disubstituted azetidines under mild conditions with a broad substrate scope, making it particularly attractive for library synthesis and late-stage functionalization.[4][6]

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic strategies for accessing 3-substituted azetidines.

G cluster_0 Intramolecular Cyclization cluster_1 [2+2] Cycloaddition cluster_2 Strain-Release from ABB Linear Precursor Linear Precursor 3-Substituted Azetidine_1 3-Substituted Azetidine_1 Linear Precursor->3-Substituted Azetidine_1 4-exo-tet Imine Imine 3-Substituted Azetidine_2 3-Substituted Azetidine_2 Imine->3-Substituted Azetidine_2 Alkene Alkene Alkene->3-Substituted Azetidine_2 ABB 1-Azabicyclo[1.1.0]butane 3-Substituted Azetidine_3 3-Substituted Azetidine_3 ABB->3-Substituted Azetidine_3 Nucleophile Nucleophile Nucleophile->3-Substituted Azetidine_3

Caption: Key synthetic strategies for 3-substituted azetidines.

Physicochemical Properties and Their Implications in Drug Design

The unique structural features of 3-substituted azetidines translate into a distinct set of physicochemical properties that can be leveraged in drug design:

PropertyImplication in Drug Design
Reduced Lipophilicity (logP) Often leads to improved aqueous solubility and can reduce off-target effects.
Increased sp³ Character Moves away from the "flatland" of aromatic compounds, often improving solubility and metabolic stability.
Conformational Rigidity Reduces the entropic penalty of binding to a target, potentially increasing potency. Can also be used to lock in a bioactive conformation.
Metabolic Stability The strained ring can be more resistant to metabolic degradation compared to larger, more flexible rings.[6]
Polarity The nitrogen atom acts as a hydrogen bond acceptor, which can be crucial for target engagement and can improve pharmacokinetic properties.

Applications in Drug Discovery: Case Studies and Therapeutic Potential

The versatility of the 3-substituted azetidine scaffold is evident in the wide range of biological activities exhibited by its derivatives.

  • Antimicrobial Agents: Azetidine derivatives have shown significant potential as antibacterial, antifungal, and antitubercular agents.[8] The combination of an azetidine ring with a quinolone nucleus has yielded compounds with superior activity against resistant bacterial strains.[9]

  • Anticancer Therapeutics: The azetidine moiety is present in approved anticancer drugs like Cobimetinib, a MEK1/2 inhibitor.[2] This highlights the scaffold's ability to be incorporated into potent and selective enzyme inhibitors.

  • Central Nervous System (CNS) Agents: 3-Substituted azetidines have been explored as triple reuptake inhibitors (TRIs) for the treatment of depression.[10][11][12] The rigid azetidine core allows for the precise orientation of pharmacophoric groups to interact with serotonin, norepinephrine, and dopamine transporters.

  • Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other cyclic amines like piperidine, offering a different vector for substituent placement and altered physicochemical properties.[3] They have also been used to replace gem-dimethyl groups and other functionalities to modulate a compound's ADME profile.

Experimental Protocol: Modular Synthesis of a 3,3-Disubstituted Azetidine

This protocol is adapted from a modular synthesis strategy utilizing an azetidinylation reagent, demonstrating a practical and versatile method for accessing this important scaffold.[6]

Reaction: Scandium-catalyzed Nucleophilic Substitution of an Azetidinyl Trichloroacetimidate

G Start Azetidinyl Trichloroacetimidate + Aniline Step1 Add Sc(OTf)3 (10 mol%) and 4Å Molecular Sieves Start->Step1 Step2 Stir in Dichloromethane at 35 °C for 12 h Step1->Step2 Step3 Quench Reaction and Extract with Organic Solvent Step2->Step3 Step4 Purify by Flash Column Chromatography Step3->Step4 End Isolated 3,3-Disubstituted Azetidine Step4->End

Caption: Workflow for the modular synthesis of a 3,3-disubstituted azetidine.

Materials:

  • tert-Butyl 3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (1a)

  • Aniline (2a)

  • Scandium(III) triflate (Sc(OTf)₃)

  • 4Å Molecular sieves

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To an oven-dried reaction vial, add tert-butyl 3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (1a, 0.2 mmol, 1.0 equiv.), 4Å molecular sieves (100 mg), and scandium(III) triflate (0.02 mmol, 10 mol%).

  • The vial is sealed and purged with argon.

  • Anhydrous dichloromethane (1.5 mL) is added, followed by aniline (2a, 0.24 mmol, 1.2 equiv.).

  • The reaction mixture is stirred at 35 °C for 12 hours.

  • Upon completion (monitored by TLC), the reaction is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 15/1) to afford the desired 3-amino-3-aryl-azetidine derivative.

Self-Validation:

  • Starting Material Purity: Ensure the purity of the azetidinyl trichloroacetimidate and aniline by ¹H NMR and/or LC-MS before use.

  • Anhydrous Conditions: The use of an oven-dried vial, anhydrous solvent, and an inert atmosphere is crucial as the Lewis acid catalyst is moisture-sensitive.

  • Reaction Monitoring: Track the consumption of the starting material and the formation of the product by TLC or LC-MS to determine the optimal reaction time.

  • Product Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The provided reference contains detailed characterization data for a range of analogous products.[6]

Future Perspectives

The field of 3-substituted azetidine chemistry continues to evolve rapidly. Future research will likely focus on the development of novel, highly efficient, and stereoselective synthetic methods. The exploration of new applications for these versatile building blocks in areas such as chemical biology and materials science is also anticipated. As our understanding of the unique properties of the azetidine scaffold deepens, its role in the design of next-generation therapeutics is set to expand even further.

References

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3287. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1009. [Link]

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. [Link]

  • Schmalzbauer, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]

  • Kumar, R., et al. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. International Journal of Pharmaceutical Sciences and Research, 9(3), 875-881. [Link]

  • Schmid, S. C., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition, 56(40), 12221-12225. [Link]

  • Han, M., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 957-961. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 996561. [Link]

  • Žukauskaitė, A., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312-2321. [Link]

  • Cole, T. B., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Organic & Biomolecular Chemistry, 18(44), 8974-8989. [Link]

  • Han, M., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 957-961. [Link]

Sources

Solubility Profile & Process Chemistry of Acetylated Chloroazetidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide | Version 1.0

Executive Summary

This technical guide provides a comprehensive solubility analysis of acetylated chloroazetidines , with a primary focus on the model scaffold 1-acetyl-3-chloroazetidine .[1][2] These strained nitrogen heterocycles are critical pharmacophores in medicinal chemistry (e.g., in the synthesis of Cobimetinib and


-lactam antibiotics).[2]

Unlike simple aliphatic amides, acetylated chloroazetidines exhibit a "Janus-faced" solubility profile due to the competing physicochemical properties of the hydrophilic


-acetyl group, the lipophilic chloride, and the high ring strain energy (~26 kcal/mol).[2] This guide synthesizes thermodynamic principles with practical process chemistry to assist researchers in solvent selection for synthesis, extraction, and purification.[2]

Part 1: Molecular Architecture & Solubility Physics

To predict solubility behavior without empirical data for every derivative, one must understand the three governing forces acting on the molecule.

The Polarity Conflict

The


-acetyl group creates a strong dipole moment (

D), making the molecule highly polar. However, the lack of an N-H bond (tertiary amide) means it acts strictly as a Hydrogen Bond Acceptor (HBA) , not a donor.[2]
  • Implication: It dissolves well in protic solvents (alcohols) that can donate protons, but it cannot self-associate strongly like primary amides.[1][2]

The Lipophilic Modulation

The C-Cl bond at the 3-position introduces lipophilicity and withdraws electron density from the ring.[1]

  • Implication: This prevents the molecule from being fully water-soluble (unlike simple

    
    -acetylazetidine) and allows for extraction into chlorinated organic solvents.[1][2]
    
Ring Strain & Solvolysis Risk

Critical Safety Note: The azetidine ring is highly strained. In nucleophilic solvents (water, lower alcohols) at high temperatures or extreme pH, the ring is susceptible to opening or hydrolysis of the chloride.

  • Process Rule: Avoid prolonged heating in basic aqueous media.

Part 2: Solubility Profile by Solvent Class[2]

The following data categorizes solvents based on their interaction with the 1-acetyl-3-chloroazetidine scaffold.

Table 1: Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility GradeProcess ApplicationRisk Factor
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary extraction solvent; Reaction medium.[1][2]Low reactivity; high volatility.
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent (>100 mg/mL)Nucleophilic substitution reactions (

).[2]
High boiling point makes removal difficult.
Polar Protic Methanol, Ethanol, IsopropanolGood (50–100 mg/mL)Recrystallization (often as anti-solvent mixtures).[2]Solvolysis Risk: Potential for ester/chloride displacement at high T.
Esters/Ketones Ethyl Acetate, Acetone, THFModerate (10–50 mg/mL)Crystallization; Chromatography eluents.[2]"Oiling out" is common if used pure.
Ethers Diethyl Ether, MTBELow (<10 mg/mL)Precipitation (Anti-solvent).[2]Poor solubility due to low polarity.
Hydrocarbons Hexanes, Heptane, TolueneInsoluble/Trace Washing impurities; Anti-solvent.[2]Induces oiling out rather than crystal formation.
Aqueous Water, SalineSparingly Soluble Workup (partitioning).[2]pH dependent; hydrolysis risk.

Process Insight: The "Goldilocks" solvent for this class is often Ethyl Acetate or TBME (tert-butyl methyl ether).[1][2] While less solubilizing than DCM, they allow for controlled crystallization upon cooling or concentration.[2]

Part 3: Thermodynamic Modeling (Hansen Solubility Parameters)

For precision formulation, we utilize Hansen Solubility Parameters (HSP).[2][3] The acetylated chloroazetidine core occupies a specific region in Hansen Space defined by high polarity (


) and moderate hydrogen bonding (

).[2]

Estimated HSP Values for 1-Acetyl-3-chloroazetidine:

  • 
     (Dispersion):  17.5 MPa
    
    
    
    (Driven by the alkyl ring and Cl)[1][2]
  • 
     (Polarity):  14.0 MPa
    
    
    
    (Driven by the N-Acetyl dipole)[1][2]
  • 
     (H-Bonding):  8.5 MPa
    
    
    
    (Amide carbonyl acceptor)[1][2]
Solvent Selection Workflow (Graphviz)[1][2]

The following diagram illustrates the logical flow for selecting a solvent based on the operational goal (Reaction vs. Purification).

SolventSelection Start Select Process Goal Reaction Synthesis/Reaction Start->Reaction Extraction Extraction/Workup Start->Extraction Purification Crystallization Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Partition Partition vs Water Extraction->Partition SolubilityCheck Check Solubility in Hot Solvent Purification->SolubilityCheck PolarAprotic Use DMSO/DMF (High Solubility) HighTemp->PolarAprotic Yes Chlorinated Use DCM/DCE (Inert) HighTemp->Chlorinated No DCM_Ext DCM (Bottom Layer) Best Recovery Partition->DCM_Ext Max Yield EtOAc_Ext EtOAc (Top Layer) Greener Option Partition->EtOAc_Ext Safety Alcohol Ethanol/IPA (Risk: Solvolysis) SolubilityCheck->Alcohol High Polarity Mixed EtOAc + Heptane (Anti-solvent) SolubilityCheck->Mixed Controlled Precip

Caption: Decision matrix for solvent selection based on thermodynamic requirements of the process stage.

Part 4: Experimental Protocols

Self-Validating Protocol: Saturation Shake-Flask Method

Do not rely on literature values alone.[1][2] Batch-to-batch variations in purity (e.g., presence of hydrochloride salts) can drastically alter solubility.[1][2] Use this protocol to generate a solubility curve.

Prerequisites:

  • HPLC or GC with FID/MS detector.

  • Thermostated shaker bath.

  • 0.45 µm PTFE syringe filters.

Step-by-Step Methodology:

  • Preparation: Add excess solid 1-acetyl-3-chloroazetidine (approx. 200 mg) to 1.0 mL of the target solvent in a crimp-top vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Check: Ensure solid is still visible. If fully dissolved, add more solid.[2]

  • Sampling: Stop agitation and allow solids to settle for 1 hour.

  • Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a tared vial.

  • Quantification (Gravimetric): Evaporate solvent under nitrogen flow and vacuum dry.[2] Weigh the residue.

    • Calculation:

      
      [1][2]
      
  • Quantification (Chromatographic - Preferred): Dilute the filtrate 100x with Mobile Phase and inject into HPLC. Compare against a standard curve.

The "Oiling Out" Mitigation Workflow

Acetylated azetidines are notorious for "oiling out" (forming a second liquid phase instead of crystals) during anti-solvent addition.

OilingOut Start Crystallization Started AddAnti Add Anti-Solvent (e.g., Heptane to EtOAc) Start->AddAnti Check Observation? AddAnti->Check Crystals Cloudy/Crystals Check->Crystals Good Oil Oily Droplets Form Check->Oil Bad Success Slow Cool -> Filter Crystals->Success Remedy1 Reheat to Dissolve Oil->Remedy1 Remedy2 Seed with Crystals Remedy1->Remedy2 Remedy3 Add More Polar Solvent (Shift Composition) Remedy2->Remedy3 Remedy3->Success

Caption: Troubleshooting workflow for preventing phase separation (oiling out) during purification.

Part 5: Process Chemistry & Stability Considerations

Hydrolytic Instability

In aqueous environments, particularly at pH > 8, the 3-chloro group is labile.[2] The N-acetyl group activates the ring, making the C3 carbon susceptible to nucleophilic attack.

  • Observation: In HPLC, a peak shift from the chloride to the alcohol (3-hydroxy-1-acetylazetidine) indicates degradation.[1][2]

  • Prevention: Perform aqueous extractions rapidly at cold temperatures (0–5°C) and maintain pH between 4 and 7.[2]

Rotameric Complexity in NMR

When assessing solubility via NMR (


 or 

), you will likely observe dual peaks for protons near the nitrogen.[2] This is not an impurity. It is due to the restricted rotation of the N-C=O bond (cis/trans rotamers).
  • Diagnostic: Heating the NMR tube (e.g., to 50°C in DMSO-

    
    ) will cause the peaks to coalesce, confirming the compound is pure and the solubility is genuine.
    

References

  • PubChem. (2025).[2][4] Compound Summary: 3-Chloroazetidine hydrochloride.[1][2][4] National Library of Medicine. [Link][1][2]

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Methodology for calculating

    
     values). [Link][1][2]
    
  • Singh, G. S., & D'hooghe, M. (2018).[2] N-Heterocycles: Synthesis and Biological Evaluation of Azetidines. Current Medicinal Chemistry. (Context on azetidine ring strain and reactivity).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of the 1-Acetyl-3-Chloroazetidine Ring

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of the 1-acetyl-3-chloroazetidine ring, a heterocyclic scaffold of increasing interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the inherent stability and conformational preferences of this strained ring system is paramount for its effective incorporation into novel therapeutics. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering a holistic view of the delicate interplay between ring strain, substituent effects, and conformational dynamics.

Introduction: The Azetidine Ring in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are prized motifs in modern medicinal chemistry. Their inherent ring strain, estimated to be around 25.4 kcal/mol, makes them reactive intermediates for further chemical transformations, while also conferring a degree of conformational rigidity that can be advantageous for ligand-receptor interactions.[1][2] Unlike their more strained three-membered aziridine counterparts, azetidines often exhibit greater stability, making them more amenable to handling and incorporation into complex molecular architectures.[1] The substitution pattern on the azetidine ring is critical in modulating its physicochemical properties and, consequently, its therapeutic potential. This guide focuses on the 1-acetyl-3-chloroazetidine scaffold, exploring the thermodynamic implications of N-acylation and C3-halogenation.

Fundamental Forces Dictating Stability

The thermodynamic stability of 1-acetyl-3-chloroazetidine is not governed by a single factor but is rather the result of a complex interplay of competing forces. A thorough understanding of these contributions is essential for predicting the molecule's behavior in different chemical environments.

Inherent Ring Strain

The four-membered azetidine ring deviates significantly from the ideal tetrahedral bond angles, leading to considerable angle and torsional strain. This stored energy influences the ring's reactivity and its propensity to undergo ring-opening reactions.[3] While thermodynamically stable enough to be isolated, this inherent strain is a key characteristic that must be considered in any stability analysis.[4]

The Influence of the 1-Acetyl Group

The introduction of an acetyl group at the nitrogen atom has profound electronic and conformational consequences:

  • Amide Resonance and Planarity: The N-acetyl group introduces amide resonance, which imparts partial double-bond character to the N-C(O) bond. This restricts rotation around this bond and influences the geometry of the nitrogen atom.

  • Nitrogen Inversion Barrier: In unsubstituted azetidines, the nitrogen atom undergoes rapid pyramidal inversion.[5][6] However, N-acylation significantly alters the barrier to this inversion. The delocalization of the nitrogen lone pair into the acetyl carbonyl group stabilizes a more planar nitrogen geometry, thereby affecting the ring's puckering and overall conformation.[7]

  • Conformational Preferences: The acetyl group can adopt different orientations relative to the ring, leading to distinct conformers with varying energies. The interplay between steric hindrance and electronic effects will determine the most stable arrangement.

The Role of the 3-Chloro Substituent

The chlorine atom at the C3 position introduces further complexity to the system:

  • Inductive and Steric Effects: As an electronegative substituent, chlorine exerts a strong electron-withdrawing inductive effect, which can influence the electron density distribution within the ring. Steric interactions between the chlorine atom and other ring substituents will also play a crucial role in determining the preferred ring pucker.

  • Dipole-Dipole Interactions: The C-Cl bond possesses a significant dipole moment. The orientation of this dipole relative to the N-C(O) dipole and other bond dipoles within the molecule can lead to stabilizing or destabilizing interactions, influencing the conformational equilibrium.[8]

  • Ring Puckering: Halogen substitution can have a pronounced effect on the puckering of small rings. For instance, computational studies on fluorinated azetidines have shown that favorable interactions between a C-F dipole and a charged nitrogen atom can influence the ring pucker.[8] A similar charge-dipole or dipole-dipole interaction may exist in 1-acetyl-3-chloroazetidine, favoring a specific conformation.

The combination of these effects results in a unique conformational landscape for 1-acetyl-3-chloroazetidine, with the overall thermodynamic stability being a weighted average of the stabilities of all populated conformers.

Computational Analysis of Thermodynamic Stability: A Practical Workflow

Given the challenges in obtaining experimental thermodynamic data for every novel compound, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool.[9][10] The following section outlines a robust protocol for assessing the thermodynamic stability of 1-acetyl-3-chloroazetidine.

Step-by-Step Computational Protocol
  • Conformational Search:

    • Objective: To identify all possible low-energy conformers of 1-acetyl-3-chloroazetidine arising from ring puckering and rotation of the acetyl group.

    • Method: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of initial structures.

  • Geometry Optimization:

    • Objective: To obtain the optimized geometries and corresponding electronic energies of all identified conformers.

    • Method: Employ a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used. Each conformer from the initial search should be optimized without any constraints.

  • Frequency Analysis:

    • Objective: To confirm that the optimized geometries correspond to true energy minima and to obtain thermochemical data.

    • Method: Perform a frequency calculation at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms a true minimum on the potential energy surface. The output provides zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

  • Relative Energy Calculation:

    • Objective: To determine the relative stability of the different conformers.

    • Method: Calculate the relative Gibbs free energies (ΔG) of all conformers with respect to the most stable conformer. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

  • Analysis of Ring Strain (Optional but Recommended):

    • Objective: To quantify the ring strain energy.

    • Method: Employ an isodesmic or homodesmotic reaction scheme. This involves constructing a balanced hypothetical reaction where the number and types of bonds are conserved on both sides, minimizing errors in the calculation. The enthalpy of this reaction corresponds to the ring strain energy.

G cluster_workflow Computational Workflow for Thermodynamic Stability Analysis start 1. Conformational Search (Molecular Mechanics) opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) start->opt Generate initial conformers freq 3. Frequency Analysis (Confirm Minima, Obtain Thermochemistry) opt->freq Optimized geometries strain 5. Ring Strain Analysis (Isodesmic Reactions) opt->strain Optimized geometry energy 4. Relative Energy Calculation (ΔG, Boltzmann Distribution) freq->energy Thermochemical data (ZPE, G) result Thermodynamic Stability Profile energy->result Relative stabilities & populations strain->result Quantitative ring strain

Caption: A computational workflow for the thermodynamic analysis of 1-acetyl-3-chloroazetidine.

Experimental Validation Techniques

Computational predictions should ideally be corroborated by experimental data. While direct measurement of thermodynamic stability can be challenging, spectroscopic and crystallographic techniques provide invaluable insights into the structural and conformational properties that underpin stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for characterizing the solution-state structure and dynamics of azetidine derivatives.[11][12]

  • ¹H and ¹³C NMR: Chemical shifts and coupling constants provide information about the electronic environment and dihedral angles within the ring, helping to deduce the preferred conformation.[13]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can reveal through-space proximities between protons, which is crucial for determining the relative stereochemistry and conformational preferences of the substituents.[14]

  • Variable-Temperature NMR: This technique can be used to study dynamic processes such as ring puckering and nitrogen inversion by observing changes in the NMR spectrum as a function of temperature.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state.[15]

  • Bond Lengths and Angles: Precise measurement of bond lengths and angles can reveal the extent of ring strain and the influence of the substituents on the ring geometry.

  • Conformation: The solid-state conformation of the molecule is unequivocally determined, providing a benchmark against which computational and solution-state NMR data can be compared.

  • Intermolecular Interactions: Analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that contribute to the stability of the solid-state structure.

Data Summary and Key Stability Factors

The following table summarizes the key factors influencing the stability of the 1-acetyl-3-chloroazetidine ring and the primary techniques used for their assessment.

Factor Description Primary Assessment Technique(s)
Ring Strain Inherent destabilization due to non-ideal bond angles and torsional strain in the four-membered ring.Computational (Isodesmic Reactions), X-ray Crystallography
Nitrogen Inversion Pyramidal inversion of the nitrogen atom, which is influenced by the N-acetyl group.Variable-Temperature NMR, Computational (Energy Barrier Calculation)
Ring Puckering The non-planar conformation of the azetidine ring to alleviate strain.NMR (Coupling Constants, NOESY), X-ray Crystallography, Computational (Geometry Optimization)
Amide Resonance Delocalization of the nitrogen lone pair into the acetyl carbonyl, affecting nitrogen planarity and bond rotation.IR Spectroscopy, X-ray Crystallography, Computational (NBO Analysis)
Electronic Effects Inductive effects of the chloro and acetyl groups altering the electron density distribution.NMR (Chemical Shifts), Computational (Electrostatic Potential Maps)
Steric Hindrance Repulsive interactions between substituents influencing conformational preferences.NMR (NOESY), X-ray Crystallography, Computational (Geometry Optimization)
Dipole Interactions Interactions between the C-Cl and N-C=O bond dipoles affecting conformational energies.Computational (Molecular Dipole Moment Calculation)

Conclusion

The thermodynamic stability of the 1-acetyl-3-chloroazetidine ring is a multifaceted property governed by a delicate balance of inherent ring strain and the electronic and steric effects of its substituents. A comprehensive understanding requires a synergistic approach, combining high-level computational analysis with rigorous experimental validation. The protocols and principles outlined in this guide provide a robust framework for researchers to predict, understand, and ultimately harness the properties of this important heterocyclic scaffold in the pursuit of novel and effective therapeutics.

References

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. [Link]

  • O'Hagan, D. (2015). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. Beilstein Journal of Organic Chemistry, 11, 2089-2096. [Link]

  • Simmons, E. M., & Sarpong, R. (2018). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. Journal of Physical Chemistry A, 122(38), 7615-7624. [Link]

  • Capriati, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(63), 12596-12599. [Link]

  • Musci, P., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2841. [Link]

  • Leonori, D., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Synthesis. [Link]

  • Abreu, A. R., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. InTech. [Link]

  • Leonori, D., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Freire, F., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. Molecules, 28(13), 5122. [Link]

  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 9950. [Link]

  • Ohno, H., et al. (2018). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Beilstein Journal of Organic Chemistry, 14, 143-149. [Link]

  • Scribd. (n.d.). Pyramidal Inversion in Heterocycles. [Link]

  • Cikotiene, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045. [Link]

  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Nelson, A., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(11), 1059-1070. [Link]

  • Frederich, J. H., et al. (2024). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Advanced Synthesis & Catalysis, 366(10), 2214-2219. [Link]

  • Kumar, A., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2442-2450. [Link]

  • Wikipedia. (n.d.). Pyramidal inversion. [Link]

  • Sastry, G. N. (2018). On the Thermodynamic Control of Ring Opening of 4-Substituted 1,3,3-Tris-Carbethoxycyclobutene and the Role of the C-3 Substituent in Masking the Kinetic Torquoselectivity. An Alternate Reaction Pathway. ChemRxiv. [Link]

  • Kulik, H. J., & Schindler, C. S. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. [Link]

  • Grainger, R. S. (2015). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Frederich, J. H., et al. (2024). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Advanced Synthesis & Catalysis, 366(10), 2214-2219. [Link]

  • Anet, F. A. L., & Osyany, J. M. (1967). Nuclear Magnetic Resonance Spectra and Nitrogen Inversion in 1-Acylaziridines. Journal of the American Chemical Society, 89(2), 352-356. [Link]

  • Sviatkina, A., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3287. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • Al-Ajji, Z. A. (2025). Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. Molecules, 30(24), 6393. [Link]

  • Scott, A. D., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry, 60(4), 1213-1240. [Link]

  • Thiel, W. (2013). Insights into enzymatic halogenation from computational studies. Angewandte Chemie International Edition, 52(40), 10064-10079. [Link]

  • Kim, C. K., et al. (2025). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate. [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. [Link]

  • Allinger, N. L., et al. (1996). Molecular mechanics (MM4) study of saturated four-membered ring hydrocarbons. Journal of the American Chemical Society, 118(49), 12249-12259. [Link]

  • Wolf, C., et al. (2004). The control of the nitrogen inversion in alkyl-substituted diaziridines. Journal of the American Chemical Society, 126(7), 2292-2299. [Link]

  • Schindler, C. S., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. [Link]

  • Katritzky, A. R., et al. (2003). Nitrogen inversion in cyclic amines and the bicyclic effect. The Journal of Organic Chemistry, 68(14), 5701-5705. [Link]

  • Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. Scilit. [Link]

  • Sarlah, D., & Kattamuri, P. V. (2021). Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles. Chemical Society Reviews, 50(16), 9198-9226. [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3861. [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • Helliwell, M., et al. (2016). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2016(2), M889. [Link]

Sources

Methodological & Application

Application Note and Protocol for the Acetylation of 3-Chloroazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidine derivatives are significant structural motifs in medicinal chemistry, valued for their role as versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. The introduction of an acetyl group to the azetidine nitrogen, a process known as N-acetylation, is a fundamental transformation that modifies the amine's reactivity and physicochemical properties. This application note provides a detailed protocol for the N-acetylation of 3-chloroazetidine hydrochloride to yield N-acetyl-3-chloroazetidine. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable and well-documented procedure. The method described herein utilizes acetic anhydride as the acetylating agent in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction.

Reaction Workflow

The overall workflow for the acetylation of 3-chloroazetidine hydrochloride involves the deprotonation of the amine hydrochloride, followed by nucleophilic attack on the acetylating agent, and subsequent workup and purification of the desired product.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve 3-chloroazetidine HCl in a suitable solvent add_base Add base (e.g., Triethylamine) to neutralize HCl prep->add_base add_acetylating_agent Add acetic anhydride dropwise at 0°C add_base->add_acetylating_agent stir Stir at room temperature add_acetylating_agent->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: A generalized workflow for the acetylation of 3-chloroazetidine hydrochloride.

Materials and Equipment

Reagents
  • 3-Chloroazetidine hydrochloride

  • Acetic anhydride[1][2]

  • Triethylamine (or another suitable base like pyridine)[3][4][5][6]

  • Dichloromethane (DCM) (or another suitable aprotic solvent)

  • 1 M Hydrochloric acid (for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Detailed Experimental Protocol

This protocol is based on established methods for the N-acetylation of secondary amines.[7][8]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloroazetidine hydrochloride (1.0 eq) in dichloromethane (DCM). The concentration should be approximately 0.1-0.5 M.

  • Basification: Cool the solution in an ice bath to 0°C. Add triethylamine (1.1-1.2 eq) dropwise to the stirred solution. The triethylamine serves to neutralize the hydrochloride salt, liberating the free secondary amine.

  • Acetylation: While maintaining the temperature at 0°C, add acetic anhydride (1.1-1.5 eq) dropwise to the reaction mixture. Acetic anhydride is a highly effective acetylating agent for amines.[7][9][10] The reaction is exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetyl-3-chloroazetidine.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The free 3-chloroazetidine, generated in situ, acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of the acetate leaving group yields the N-acetylated product.

mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products azetidine 3-Chloroazetidine intermediate Tetrahedral Intermediate azetidine->intermediate Nucleophilic Attack anhydride Acetic Anhydride anhydride->intermediate product N-acetyl-3-chloroazetidine intermediate->product Collapse acetate Acetate intermediate->acetate Leaving Group Departure

Caption: The mechanism of N-acetylation of 3-chloroazetidine with acetic anhydride.

Quantitative Data Summary

Reagent/ParameterMolar Ratio (eq)Molecular Weight ( g/mol )Notes
3-Chloroazetidine HCl1.0128.00[11]Starting material.
Triethylamine1.1 - 1.2101.19Base to neutralize HCl.
Acetic Anhydride1.1 - 1.5102.09Acetylating agent.[1]
Dichloromethane (DCM)-84.93Aprotic solvent.
Temperature (°C)0 to RT-Initial cooling followed by reaction at room temperature.
Reaction Time (h)2 - 4-Monitor by TLC.
Expected Yield-133.57Yield will vary depending on scale and purification efficiency.

Safety Precautions

  • 3-Chloroazetidine hydrochloride: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[11][12] Handle in a well-ventilated fume hood.

  • Acetic anhydride: This reagent is a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled.[1][2] Work in a fume hood and wear appropriate PPE, including a face shield and respiratory protection if necessary.

  • Triethylamine: This is a flammable liquid and is corrosive. Handle with care in a fume hood.

  • Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. Use in a well-ventilated area, preferably a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.[1][2][12]

Characterization of N-acetyl-3-chloroazetidine

The successful synthesis of the product can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the amide carbonyl group.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-acetylation of 3-chloroazetidine hydrochloride. By following the outlined steps and adhering to the safety precautions, researchers can reliably synthesize N-acetyl-3-chloroazetidine for further use in their research and development endeavors. The provided rationale for each step and the mechanistic overview aim to equip scientists with a thorough understanding of the chemical transformation.

References

  • Bari, S. S., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2473-2483. [Link]

  • Gowda, D. C., et al. (2005). Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines. Synthetic Communications, 35(9), 1189-1195. [Link]

  • Bari, S. S., et al. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. PubMed. [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Link]

  • Al-Anbari, M. A. H., et al. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S4), 5732-5747. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of N-acetate- and N-hexanoate-3-chloro-azetidin-2-ones 47. [Link]

  • Leslie, J. M. (2022, February 22). Acylation of an amine using acetic anhydride [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • Rani, V. E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. American Journal of Current Organic Chemistry, 2(1), 9-16. [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

  • Ciriminna, R., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 746587. [Link]

  • Al-Anbari, M. A. H., et al. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ScienceScholar. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloroazetidine hydrochloride. PubChem. [Link]

  • Google Patents. (n.d.). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Wikipedia. (n.d.). Acetylation. [Link]

  • Wisniewski, A. J., et al. (2021). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Organic Letters, 23(15), 5985-5989. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Google Patents. (n.d.). Method for producing n-acetyl dipeptide and n-acetyl amino acid.
  • Ghavami, M., et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 26(20), 6213. [Link]

  • Kwan, T. T., et al. (2014). Expression, purification and crystallization of acetyl-CoA hydrolase from Neisseria meningitidis. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 10), 1389-1392. [Link]

  • Google Patents. (n.d.).

Sources

Application Notes and Protocols: Functionalization of 1-Acetyl-3-chloroazetidine for the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly significant motifs in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain, sp³-rich character, and conformational rigidity impart unique and advantageous physicochemical and pharmacokinetic properties to bioactive molecules.[1][3] The incorporation of an azetidine scaffold can lead to enhanced solubility, improved metabolic stability, and better target-binding affinity.[2][4] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine moiety, highlighting its importance in modern pharmaceuticals.[1]

Among the various functionalized azetidines, 1-acetyl-3-chloroazetidine serves as a versatile and reactive building block for the synthesis of diverse pharmaceutical scaffolds. The presence of a chlorine atom at the C3-position provides a key site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This application note provides a comprehensive guide to the functionalization of 1-acetyl-3-chloroazetidine, detailing protocols for reactions with various nucleophiles and explaining the underlying chemical principles to empower researchers in drug development.

The Strategic Advantage of 1-Acetyl-3-chloroazetidine

The utility of 1-acetyl-3-chloroazetidine as a synthetic intermediate stems from several key features:

  • Activated C3-Position: The electron-withdrawing nature of the acetyl group on the nitrogen atom enhances the electrophilicity of the C3-carbon, making it more susceptible to nucleophilic attack.

  • Good Leaving Group: The chloride ion is a competent leaving group, facilitating nucleophilic substitution reactions.[5]

  • Versatility in Functionalization: The reactive C-Cl bond allows for the introduction of a diverse range of nucleophiles, including amines, thiols, alcohols, and carbanions, leading to a wide variety of 3-substituted azetidine derivatives.

  • Scaffold Rigidity: The rigid azetidine ring provides a well-defined three-dimensional orientation for the appended functional groups, which is crucial for optimizing interactions with biological targets.[2][3]

Core Reaction: Nucleophilic Substitution at the C3-Position

The primary transformation involving 1-acetyl-3-chloroazetidine is the nucleophilic substitution of the chlorine atom. This reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[6]

General Reaction Scheme:

G cluster_0 General Nucleophilic Substitution 1-acetyl-3-chloroazetidine 1-acetyl-3-chloroazetidine Product 3-substituted-1-acetylazetidine 1-acetyl-3-chloroazetidine->Product + Nucleophile Nucleophile Nucleophile (Nu-H) Byproduct Base-H⁺Cl⁻ Product->Byproduct + Base Base Solvent Solvent G start Start: 1-Acetyl-3-chloroazetidine reagents Add Nucleophile (Nu-H) + Base in Solvent start->reagents reaction Reaction at controlled temperature (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 3-Nu-1-acetylazetidine purification->product

Sources

Troubleshooting & Optimization

Preventing ring opening during 1-acetyl-3-chloroazetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-acetyl-3-chloroazetidine. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable, yet challenging, four-membered heterocyclic building block. The inherent ring strain of the azetidine core makes it susceptible to undesired ring-opening reactions, a common hurdle in its derivatization.[1] This guide provides in-depth troubleshooting advice and optimized protocols to help you maximize your yield and purity by preventing premature ring cleavage.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common issues encountered during the synthesis.

Q1: My reaction yield is extremely low, and I've isolated a product that looks like an acryl-amide derivative. What happened?

A: You are likely observing the classic azetidine ring-opening side reaction. This occurs when a nucleophile (like a chloride ion from the acetyl chloride, or the base itself) attacks one of the ring carbons instead of the intended acetylation of the nitrogen. This is highly dependent on your choice of base and reaction temperature. A strong, nucleophilic base can deprotonate the secondary amine and then attack the strained ring.

Q2: I'm starting with 3-chloroazetidine hydrochloride. Do I need to perform a separate free-basing step before acetylation?

A: While you can perform a separate extraction with a base to get the free amine, it's often more efficient to do it in situ. However, this requires careful selection of a non-nucleophilic, sterically hindered base in a slight excess (e.g., 2.2-2.5 equivalents) to both neutralize the hydrochloride salt and scavenge the HCl generated during the acylation.

Q3: Can I use a common base like triethylamine (TEA) or pyridine?

A: It is strongly discouraged. While TEA is often used in acylation reactions, its small size and nucleophilic character can promote the formation of a reactive N-acyl-azetidinium intermediate that is highly susceptible to ring-opening by the chloride counter-ion.[2][3] Pyridine is generally not a strong enough base to efficiently deprotonate the azetidine hydrochloride. A bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) is the preferred choice.

Q4: How critical is temperature control during the acetylation reaction?

A: It is absolutely critical. The acylation should be initiated at a low temperature (e.g., -20°C to 0°C) to control the initial exothermic reaction and minimize the rate of the ring-opening side reaction. After the initial addition of the acetylating agent, the reaction can be allowed to slowly warm to room temperature. Running the reaction at elevated temperatures will almost certainly favor the ring-opened byproduct.

Troubleshooting Guides: In-Depth Problem Solving

Problem 1: High Percentage of Ring-Opened Byproducts

The primary challenge in this synthesis is the inherent strain of the four-membered ring, which makes the C-N bonds susceptible to cleavage.[1] The mechanism of ring-opening is typically an SN2-type attack on a ring carbon, which is exacerbated after the nitrogen atom is acylated. The electron-withdrawing acetyl group makes the nitrogen a better leaving group, activating the ring for nucleophilic attack.

Root Causes & Solutions:

  • Incorrect Base Selection: As mentioned in the FAQs, nucleophilic bases are a primary culprit.

    • Solution: Switch to a non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA) is an excellent choice. Its bulky isopropyl groups prevent it from acting as a nucleophile while allowing it to function effectively as a proton scavenger.

  • Elevated Reaction Temperature: Higher temperatures provide the activation energy needed for the ring-opening pathway to compete with (and often overtake) the desired N-acetylation.

    • Solution: Maintain strict temperature control. Cool the reaction vessel to at least 0°C (an ice-salt bath can achieve lower temperatures if needed) before the slow, dropwise addition of acetyl chloride.

  • Choice of Acetylating Agent: While acetyl chloride is common, its byproduct (HCl) requires scavenging. In some cases, acetic anhydride can be a milder alternative.

    • Solution: Consider using acetic anhydride. It is less aggressive than acetyl chloride and the acetic acid byproduct is weaker than HCl. However, the reaction may be slower, and you will still require a base.

Diagram: Desired vs. Undesired Reaction Pathways

The following diagram illustrates the desired N-acetylation pathway versus the undesired ring-opening pathway, which is often facilitated by a nucleophilic base or excess nucleophiles in the reaction mixture.

G A 3-Chloroazetidine (as HCl salt or free base) D N-Acetylation A->D F Formation of N-Acyl-azetidinium Ion A->F B Acetyl Chloride B->D B->F C Base (e.g., DIPEA) C->D Scavenges HCl E 1-Acetyl-3-chloroazetidine (Product) D->E G Nucleophilic Attack (e.g., by Cl⁻ or Base) F->G Sₙ2 Attack on Ring Carbon H Ring-Opened Byproduct (e.g., N-(3-chloro-1-propenyl)acetamide) G->H G Start Reaction Failed (Low Yield / Wrong Product) CheckNMR Analyze ¹H NMR of Crude Product Start->CheckNMR IsRingOpened Dominant signals consistent with ring-opened byproduct? CheckNMR->IsRingOpened IsStartingMaterial Dominant signals are starting material? IsRingOpened->IsStartingMaterial No WrongBase Cause: Nucleophilic Base (e.g., TEA) Solution: Use a hindered base like DIPEA. IsRingOpened->WrongBase Yes InsufficientBase Cause: Insufficient Base Solution: Use >2.0 eq. of base for HCl salt. IsStartingMaterial->InsufficientBase Yes Other Other complex issues. Consult further literature. IsStartingMaterial->Other No HighTemp Cause: High Temperature Solution: Run reaction at 0°C or below. WrongBase->HighTemp and/or BadReagents Cause: Inactive Reagents Solution: Use fresh acetyl chloride and dry solvent. InsufficientBase->BadReagents and/or

Sources

Troubleshooting low yields in azetidine ring formation steps

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azetidine Synthesis

A Senior Application Scientist's Guide to Troubleshooting Low Yields in Azetidine Ring Formation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of azetidine synthesis. The formation of the strained four-membered azetidine ring is a significant challenge in organic synthesis, often plagued by low yields and competing side reactions.[1][2][3] This document provides in-depth, experience-driven answers to common problems, explaining the chemical principles behind the troubleshooting steps to empower you in your experimental work.

Section 1: General Troubleshooting Workflow

When encountering low yields, a systematic approach is crucial. Before making drastic changes to your protocol, it's essential to diagnose the potential root cause. The following workflow provides a logical sequence for troubleshooting.

Troubleshooting_Workflow A Low Yield Observed B Analyze Crude Reaction Mixture (NMR, LC-MS) A->B C Identify Key Components B->C D Unreacted Starting Material? C->D E Dominant Side Product(s)? C->E F Complex Mixture / Baseline Material? C->F G Troubleshoot Reaction Kinetics & Conditions (See FAQ 2.3, 2.4) D->G Yes J Check Purity of Starting Materials D->J No H Identify Byproduct Structure (See FAQ 2.5, 2.6) E->H Yes I Troubleshoot Substrate/Reagent Stability (See FAQ 2.1) F->I Yes K Optimize Reaction Conditions (Concentration, Temp, Base) G->K H->K I->J J->K

Caption: General troubleshooting workflow for low-yield azetidine synthesis.

Section 2: Frequently Asked Questions & Specific Troubleshooting

This section addresses specific, common issues encountered during azetidine ring formation in a question-and-answer format.

Category 1: Starting Material and Reagent Issues

Q1: My starting material, a γ-amino alcohol, appears to be degrading before the cyclization step. What's happening and how can I prevent it?

A1: Degradation of the precursor is a common but often overlooked problem. The inherent strain of the target azetidine ring means that the activation energy for its formation can be high, giving slower, undesired pathways a chance to compete.[1][4]

Causality: γ-amino alcohols and their activated derivatives (e.g., γ-haloamines) can be susceptible to several decomposition pathways:

  • Intramolecular Ring-Opening: If the nitrogen atom is part of another functionality, such as an amide on an aromatic ring, it can undergo acid-mediated intramolecular ring-opening.[5]

  • Oxidation: Amino alcohols can be sensitive to air oxidation, especially if trace metal impurities are present.

  • Instability of Activated Intermediate: The activated alcohol (e.g., tosylate, mesylate, or halide) is a reactive species. If the subsequent intramolecular cyclization is slow, this intermediate can degrade via elimination or intermolecular reactions.

Troubleshooting & Solutions:

  • Confirm Purity: Always start with highly pure, well-characterized starting materials. Use freshly prepared or purified precursors.

  • Protecting Group Strategy: The choice of nitrogen protecting group is critical. Electron-withdrawing groups like tosyl (Ts), mesyl (Ms), or Boc can decrease the nucleophilicity of the nitrogen, slowing the desired cyclization but also potentially preventing side reactions. For some substrates, a more labile protecting group that can be removed in situ might be beneficial.

  • One-Pot Procedures: To minimize the lifetime of the reactive intermediate, consider a one-pot protocol where the alcohol is activated and cyclized without isolation of the intermediate.[3][6] The Mitsunobu reaction is an excellent example of this strategy for converting γ-amino alcohols to azetidines.[7][8]

Q2: I'm attempting an intramolecular cyclization of a γ-amino alcohol, but the reaction is inefficient. How can I improve the activation of the hydroxyl group?

A2: The efficiency of the intramolecular S_N2 reaction is highly dependent on the quality of the leaving group. The hydroxyl group itself is a very poor leaving group and must be converted into a better one.

Causality: For a successful S_N2 cyclization, the rate of the intramolecular attack by the nitrogen nucleophile must be significantly faster than competing side reactions. A superior leaving group lowers the activation energy of this desired step.

Troubleshooting & Solutions:

  • Leaving Group Comparison: The choice of activating agent is critical. The relative reactivity generally follows the trend: triflate (Tf) > tosylate (Ts) > mesylate (Ms) > halides (I > Br > Cl).

  • Activation Method:

    • Sulfonylation: Standard tosylation (TsCl) or mesylation (MsCl) with a base like triethylamine or pyridine is common. For sterically hindered alcohols, using the more reactive sulfonyl anhydrides (e.g., Ms₂O) or triflic anhydride (Tf₂O) at low temperatures can be more effective.

    • Mitsunobu Reaction: This reaction offers a powerful, one-pot method to activate the alcohol and achieve cyclization with inversion of stereochemistry.[7][8] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD to activate the alcohol in situ.

    • Appel Reaction: For conversion to a γ-haloamine, the Appel reaction (using PPh₃ and CBr₄ or CCl₄) is a mild alternative to harsher reagents like SOCl₂.

Table 1: Comparison of Common Hydroxyl Activating Strategies

MethodReagentsKey AdvantagesPotential Issues
Mesylation/Tosylation MsCl or TsCl, Base (Et₃N, Py)Cost-effective, common reagents.Intermediate sulfonate may need isolation; can be slow.
Triflation Tf₂O, Base (Lutidine)Forms an excellent leaving group; very fast.Reagents are expensive and moisture-sensitive.
Mitsunobu Reaction PPh₃, DEAD or DIAD, NucleophileOne-pot, mild conditions, stereochemical inversion.[7]Stoichiometric phosphine oxide byproduct can complicate purification.
Appel Reaction PPh₃, CBr₄ or CCl₄Mild conversion to alkyl halides.Stoichiometric phosphine oxide byproduct.
Category 2: Reaction Condition Optimization

Q3: My reaction produces significant amounts of a higher molecular weight byproduct, likely from an intermolecular reaction. How do I favor the desired intramolecular cyclization?

A3: This is a classic problem in ring-forming reactions. You are observing a competition between the desired intramolecular pathway (forming the azetidine) and an intermolecular pathway (forming dimers, oligomers, or polymers).

Causality: Reaction kinetics determine the product distribution.

  • Intramolecular reactions are first-order processes; their rate depends only on the concentration of the precursor.

  • Intermolecular reactions (e.g., dimerization) are second-order; their rate depends on the square of the precursor concentration.

Therefore, at high concentrations, the second-order intermolecular reaction will dominate. At low concentrations, the first-order intramolecular reaction is favored.[9][10]

Troubleshooting & Solutions:

  • High Dilution Principle: This is the most critical tool to favor intramolecular reactions. Instead of adding all reagents at once, add the cyclization precursor slowly (e.g., via a syringe pump) over several hours to a solution of the base/reagents. This keeps the instantaneous concentration of the precursor extremely low, suppressing intermolecular side reactions.

  • Solvent Choice: Use a large volume of an appropriate solvent. The solvent should fully dissolve the substrate and reagents but not interfere with the reaction. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices.

  • Temperature: Lowering the temperature can sometimes favor the desired intramolecular cyclization by reducing the rate of less-favorable, higher-activation-energy side reactions. However, this may also slow the desired reaction, so optimization is needed.

Q4: The cyclization is extremely sluggish or stalls completely, with mostly unreacted starting material remaining even after prolonged reaction times.

A4: A stalled reaction points to an activation energy barrier that is too high under the current conditions. This can be due to several factors related to the substrate's structure or the reaction environment.

Causality:

  • Poor Leaving Group: As discussed in Q2, an inefficient leaving group will result in a slow reaction.

  • Steric Hindrance: Bulky substituents near the nitrogen nucleophile or the electrophilic carbon can sterically hinder the required geometry for the S_N2 transition state.

  • Insufficiently Nucleophilic Nitrogen: An overly strong electron-withdrawing protecting group (e.g., certain sulfonyl groups) can reduce the nitrogen's nucleophilicity to the point where it reacts too slowly.

  • Insufficiently Strong Base: If the cyclization requires deprotonation of the nitrogen (e.g., a sulfonamide), the base must be strong enough to generate the reactive anion.

Troubleshooting & Solutions:

  • Increase Temperature: Heating the reaction provides the energy needed to overcome the activation barrier. Microwave irradiation can be particularly effective for accelerating these types of cyclizations.[1]

  • Change the Base: If using a base, switch to a stronger, non-nucleophilic base. For example, if K₂CO₃ is ineffective, try NaH, LiHMDS, or DBU.

  • Re-evaluate the Leaving Group: Switch to a more reactive leaving group, such as a triflate (see Table 1).

  • Catalysis: For certain substrates, phase-transfer catalysts (e.g., tetrabutylammonium iodide) can accelerate the reaction by improving the solubility and reactivity of the anionic nucleophile.

Category 3: Side Product Identification & Mitigation

Q5: My main byproduct is an alkene, suggesting an E2 elimination is competing with the S_N2 cyclization. How can I suppress this?

A5: The competition between substitution (S_N2) and elimination (E2) is a fundamental challenge in organic chemistry. Both pathways are often promoted by the same conditions (e.g., strong bases).

Causality: Elimination is favored by:

  • Sterically Hindered Substrates: If the electrophilic carbon is sterically crowded, it makes the S_N2 attack difficult, allowing the base to abstract a proton from an adjacent carbon instead.

  • Strong, Bulky Bases: Bases like potassium tert-butoxide (t-BuOK) are sterically hindered and are often used to promote elimination.

  • Higher Temperatures: Elimination reactions often have a higher activation energy but are more entropically favored than substitution reactions, so they become more competitive at higher temperatures.

Troubleshooting & Solutions:

  • Choice of Base: Use a less sterically hindered, non-nucleophilic base. A base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often a better choice than t-BuOK if elimination is a problem.

  • Lower the Temperature: Running the reaction at 0 °C or room temperature instead of reflux may favor the S_N2 pathway.

  • Optimize the Leaving Group: While good leaving groups accelerate both S_N2 and E2, sometimes a "softer" leaving group like a bromide or iodide is less prone to elimination than a "harder" one like a tosylate, depending on the base used.

Q6: I am unexpectedly forming a five-membered pyrrolidine ring instead of the four-membered azetidine. Why is this happening and how can I control the regioselectivity?

A6: The formation of a five-membered ring over a four-membered one is a classic example of thermodynamic vs. kinetic control, governed by Baldwin's Rules for ring closure.[11][12][13]

Causality & Baldwin's Rules:

  • Thermodynamics: Pyrrolidines (5-membered rings) are significantly more stable and less strained than azetidines (4-membered rings).

  • Kinetics (Baldwin's Rules): These rules predict the favorability of ring-closing reactions based on the geometry of the transition state.

    • 4-exo-tet: The formation of an azetidine from a γ-haloamine is a "4-exo-tet" cyclization. The "4" refers to the number of atoms in the forming ring, "exo" means the bond being broken (C-Leaving Group) is outside the ring, and "tet" refers to the tetrahedral (sp³) carbon being attacked. This pathway is favored by Baldwin's Rules.[11]

    • 5-endo-tet: A competing reaction to form a pyrrolidine would require a "5-endo-tet" closure, which is disfavored .

    • However, if your substrate has alternative reaction pathways, such as the activation of a homoallylic amine, both 4-exo and 5-endo cyclizations can occur, with the ratio depending on reaction conditions and substrate structure.[1] For example, iodocyclization of homoallyl amines can yield a mixture of azetidines and pyrrolidines.[14]

Troubleshooting & Solutions:

  • Verify Substrate Structure: Double-check that your precursor is indeed a γ-substituted amine and not a δ-substituted isomer, which would naturally lead to a five-membered ring.

  • Control the Reaction Pathway: Ensure your reaction conditions selectively generate the desired reactive intermediate. For instance, in the cyclization of homoallylic amines, the nature of the activating agent (e.g., phenylselenyl halides) and its stoichiometry can influence the ratio of azetidine to pyrrolidine products.[1]

  • Change the Nucleophile/Electrophile Positions: If substrate rearrangement is suspected, redesign the synthesis to ensure the nucleophilic nitrogen and the carbon with the leaving group are unambiguously in a 1,3-relationship.

Ring_Competition sub Activated Precursor azetidine Azetidine (4-membered ring) sub->azetidine 4-exo-tet (Favored Pathway) pyrrolidine Pyrrolidine (5-membered ring) Side Product sub->pyrrolidine 5-endo-trig (Disfavored Pathway for some mechanisms)

Caption: Competing pathways in ring formation.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for One-Pot Mesylation and Cyclization of a Protected γ-Amino Alcohol

This protocol is adapted from a method for synthesizing N-aryl-2-cyanoazetidines and is broadly applicable.[3][6]

  • Setup: Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of ~0.1 M in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Mesylation: Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Activation Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the formation of the mesylate intermediate by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Cyclization: Once mesylation is complete, add a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU, 1.5 eq) directly to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The cyclization can take anywhere from a few hours to overnight. Monitor the formation of the azetidine product by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Note: Azetidines can be sensitive to acidic silica gel; consider using neutral alumina or deactivating the silica gel with triethylamine.[3]

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3299. Available at: [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 48013-48051. Available at: [Link]

  • Kishore, D. (n.d.). Azetidine Synthesis.
  • Feula, A. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Garcı́a-Ruano, J. L., & Alemparte, C. (2021). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 54(24), 4488–4503. Available at: [Link]

  • Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 16, 1436-1447. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Reactions, 5(3), 398-449. Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 543-548. Available at: [Link]

  • Ghorai, M. K., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2025). 3.9: Intramolecular forces and intermolecular forces. Available at: [Link]

  • Chemistry LibreTexts. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. Available at: [Link]

  • Chemistry Notes. (2022). Baldwin's Rules For Ring Closure. Available at: [Link]

  • White, A. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1623. Available at: [Link]

  • e-PG Pathshala. (n.d.). 7.1 Synthesis by high dilution principle. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, February 1). Intermolecular vs intramolecular reactions [Video]. YouTube. Available at: [Link]

  • All Things Chemistry. (2024, July 31). The Baldwin Rules: Insights in Advanced Organic Chemistry 20 [Video]. YouTube. Available at: [Link]

  • Khan, F. A., & Ali, A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 19(5), 609-626. Available at: [Link]

  • Schneider, J., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1243-1250. Available at: [Link]

  • Chemistry university. (2021, February 1). Intermolecular vs intramolecular reactions [Video]. YouTube. Available at: [Link]

Sources

Removing unreacted acetyl chloride from azetidine product mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Acetyl Chloride from


-Acetylazetidine Mixtures
Ticket ID:  AZ-RXN-004
Status:  Resolved (Knowledge Base Article)

Executive Summary

The acetylation of azetidine involves a high-energy electrophile (acetyl chloride) and a strained nucleophile (azetidine). While the resulting amide (


-acetylazetidine) is more stable than the free amine, the workup presents two competing risks:
  • Chemical Instability: The azetidine ring (~26 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening, particularly if the byproduct HCl is not neutralized immediately.

  • Physicochemical Loss:

    
    -Acetylazetidine is a low-molecular-weight, polar amide. Standard aqueous washes often result in significant product loss into the aqueous phase due to high water solubility.[1]
    

This guide details three validated protocols to remove excess acetyl chloride (


) while preserving the structural integrity and yield of the azetidine product.

Decision Matrix: Selecting a Workup Strategy

Use the following logic flow to determine the safest protocol for your specific scale and resource availability.

WorkupStrategy Start Start: Reaction Complete (Excess AcCl present) ScaleCheck Is the reaction scale > 5g? Start->ScaleCheck ResinCheck Is Polymer-Supported (PS) Trisamine available? ScaleCheck->ResinCheck No (<5g) SolubilityCheck Is product expected to be highly water soluble? ScaleCheck->SolubilityCheck Yes (>5g) ResinCheck->SolubilityCheck No MethodA Method A: Solid-Phase Scavenging (Best for Purity/Small Scale) ResinCheck->MethodA Yes MethodB Method B: Buffered Salting-Out (Best for Scale/Cost) SolubilityCheck->MethodB Yes (Risk of yield loss) MethodC Method C: Volatile Quench (Best for Crude Intermediate) SolubilityCheck->MethodC No (Lipophilic product)

Figure 1: Decision tree for selecting the appropriate workup protocol based on scale and product properties.

Protocol A: Solid-Phase Scavenging (The "Clean" Method)

Recommended for: Medicinal chemistry scale (<1g), library synthesis, or high-value intermediates. Mechanism: A polymer-supported amine (nucleophile) attacks the excess acetyl chloride (electrophile), covalently binding the acetyl group to the solid bead. Filtration removes the impurity.[2]

Materials
  • Scavenger Resin: PS-Trisamine (Tris(2-aminoethyl)amine polystyrene) or equivalent.

  • Loading: Typically 3.0–4.0 mmol/g.

Step-by-Step Procedure
  • Calculate Stoichiometry: Determine the theoretical excess of acetyl chloride used (e.g., if 0.2 mmol excess was used).

  • Resin Addition: Add 3.0 equivalents of PS-Trisamine relative to the excess acetyl chloride.

    • Why: Resin kinetics are slower than solution kinetics; excess surface area is required.

  • Agitation: Stir gently or shake at room temperature for 1–2 hours.

    • Note: Do not use magnetic stir bars if they grind the resin, as this creates fine particulates that clog filters.

  • Filtration: Filter the mixture through a fritted funnel or a celite pad.

  • Wash: Rinse the resin cake with DCM or THF to recover entrained product.

  • Concentration: Evaporate the solvent. The residue should be free of acetyl chloride and acetic acid.

Protocol B: Buffered Salting-Out (The "Standard" Method)

Recommended for: Scale-up (>5g) or when resins are unavailable. Critical Modification: Unlike standard workups, this protocol uses saturation to prevent the water-soluble azetidine amide from partitioning into the aqueous layer.

The Challenge: Hydrolysis Exotherm

Acetyl chloride reacts violently with water:



The generated HCl can protonate the amide oxygen or, in extreme cases, open the strained azetidine ring.
Step-by-Step Procedure
  • Cooling: Cool the reaction mixture to 0°C (ice bath).

  • Dilution: Dilute the mixture with an equal volume of DCM (Dichloromethane).

    • Why: DCM is a heavier-than-water solvent that solubilizes polar amides better than ether/hexanes.

  • The Quench (Biphasic): Slowly add 50% saturated

    
      (Sodium Bicarbonate) at 0°C.
    
    • Warning: Vigorous

      
       evolution will occur. Add dropwise.
      
    • Chemistry: This neutralizes HCl instantly, preventing the pH from dropping below 5.

  • Salting Out (Crucial Step): Once evolution ceases, add solid NaCl to the aqueous layer until it is saturated (undissolved salt visible).

    • Why: The "Salting Out" effect reduces the solubility of organic compounds in water, forcing the polar

      
      -acetylazetidine into the organic layer.
      
  • Extraction: Separate layers. Back-extract the aqueous layer 3x with DCM/Isopropanol (9:1 ratio).

    • Why: Pure DCM may not be polar enough to recover 100% of the product. The isopropanol dopant increases recovery.

  • Drying: Dry combined organics over

    
     and concentrate.
    

Protocol C: Volatile Methanolysis (The "Physical" Method)

Recommended for: Robust, lipophilic azetidines where trace methyl acetate is acceptable.

Step-by-Step Procedure
  • Cooling: Cool reaction to 0°C.

  • Quench: Add Methanol (MeOH) (5–10 eq. relative to AcCl).[3][4][5]

    • Reaction:

      
      .
      
  • Evaporation: Concentrate the mixture on a rotary evaporator.

    • Note: Methyl acetate (bp 57°C) and excess MeOH co-evaporate with the solvent.

  • Scavenging HCl: The residue will contain HCl salts. Redissolve in DCM and wash with saturated

    
     (following the salting-out rules in Protocol B) to liberate the free base/neutral amide.
    

Troubleshooting & FAQs

Q1: I rotovapped the Acetyl Chloride, but my NMR shows a mess. What happened?

Diagnosis: You likely created "Dry HCl." Explanation: When you evaporate AcCl, it does not leave cleanly.[6] It hydrolyzes with ambient moisture to form anhydrous HCl gas. In the absence of solvent solvation, this creates a highly acidic surface film on your flask, which can catalyze the ring-opening of the azetidine to form 3-chloropropylamine derivatives. Fix: Always quench AcCl before concentration, or use a base trap (like solid


) in the flask during concentration.
Q2: My product yield is <20% after aqueous workup.

Diagnosis: Water solubility. Explanation:


-Acetylazetidine is a small amide (C5). It behaves like DMF or DMAc; it loves water.
Fix: 
  • Saturate the aqueous layer with NaCl (Protocol B).

  • Use Continuous Liquid-Liquid Extraction (CLLE) with DCM for 12 hours.

  • Switch to Protocol A (Solid Phase) to avoid water entirely.

Q3: How do I distinguish between the Product and Ring-Opened impurities by NMR?

Data Table: NMR Shifts (Typical)

Feature

-Acetylazetidine (Ring Intact)
Ring-Opened (e.g.,

-(3-chloropropyl)acetamide)
Multiplicity Complex multiplets (due to ring puckering)Clean triplets (aliphatic chain)

-Protons

3.8 – 4.2 ppm (Broad/Split)

3.2 – 3.4 ppm (Triplet)
Carbon NMR Ring carbons ~45-50 ppmChain carbons ~30-40 ppm
Q4: Can I use Silica Gel chromatography?

Answer: Yes, but with caution. Risk: Silica is slightly acidic (


). It can degrade sensitive azetidines or cause streaking.[1]
Modification:  Pre-treat the silica column with 1% Triethylamine (

) in the mobile phase to neutralize acidic sites. Use a gradient of DCM

10% MeOH/DCM.

Mechanism of Failure: Acid-Catalyzed Ring Opening

Understanding the enemy is key to prevention. The diagram below illustrates why immediate neutralization of HCl is required.

RingOpening AcCl Acetyl Chloride (Excess) HCl HCl Generated AcCl->HCl + H2O Water Water (Quench) Base NaHCO3 / Base HCl->Base Neutralization Product N-Acetylazetidine (Product) Protonated Protonated Amide (Intermediate) Product->Protonated + HCl (Strong Acid) Opened Ring-Opened Byproduct Protonated->Opened Nucleophilic Attack (Cl- or H2O) + Heat

Figure 2: Pathway of acid-catalyzed azetidine ring opening. Neutralization (Green path) must occur faster than Protonation (Yellow path).

References

  • Polymer-Supported Scavengers

    • Source: Sopachem & RSC Books. "Solid-Supported Reagents and Scavengers."[7]

    • Relevance: Validates the use of PS-Trisamine for electrophile removal.
    • URL: (General reference for PS-reagents).

  • Aqueous Workup & Emulsions

    • Source: Chemistry LibreTexts. "4.7: Reaction Work-Ups."
    • Relevance: Standard protocols for biphasic extraction and salting out w
    • URL:

  • Azetidine Stability & Synthesis

    • Source: BenchChem.[4] "The Discovery and Ascendancy of Azetidine Compounds."

    • Relevance: Discusses ring strain (~25 kcal/mol) and susceptibility to acid hydrolysis.[1]

    • URL:

  • Quenching Acid Chlorides

    • Source: Organic Syntheses (Org. Syn.). "Acetyl Chloride Procedures."
    • Relevance: Historical validation of biphasic workups and distill
    • URL:

  • Methanolysis Method

    • Source: Nudelman et al., ResearchGate. "Acetyl Chloride—Methanol as a Convenient Reagent."[3]

    • Relevance: Describes the in-situ generation of HCl/Esters
    • URL:

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of 1-Acetyl-3-Chloroazetidine and Related Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundational Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable technique in modern organic chemistry, providing critical information about the molecular structure of a compound. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of neighboring atoms, inductive effects, and magnetic anisotropy.[1][2] By analyzing the chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum, a detailed picture of the molecule's connectivity and stereochemistry can be constructed.

For a molecule like 1-acetyl-3-chloroazetidine, understanding the interplay of the substituents on the azetidine ring is key to interpreting its ¹H NMR spectrum. The strained four-membered ring of azetidine itself has a characteristic spectral pattern, which is perturbed by the introduction of the electron-withdrawing chloro group at the C3 position and the acetyl group on the nitrogen atom.

Experimental Data and Comparative Analysis

To build a comprehensive understanding, we will first examine the ¹H NMR spectrum of the parent compound, azetidine, and then extrapolate the effects of the 1-acetyl and 3-chloro substituents.

The ¹H NMR Spectrum of Azetidine

The ¹H NMR spectrum of unsubstituted azetidine serves as our baseline. The spectrum is relatively simple, showing two signals corresponding to the two distinct proton environments in the molecule.[3][4]

Table 1: Experimental ¹H NMR Data for Azetidine

ProtonsChemical Shift (δ, ppm)Multiplicity
H2/H43.63Triplet
H32.33Quintet
NH2.08Singlet (broad)

Data obtained from ChemicalBook in CDCl₃.[3]

The protons at C2 and C4 (α to the nitrogen) are equivalent and appear as a triplet at a lower field (3.63 ppm) due to the deshielding effect of the adjacent electronegative nitrogen atom.[5] The protons at C3 (β to the nitrogen) are found at a higher field (2.33 ppm) and appear as a quintet due to coupling with the four protons on the adjacent C2 and C4 carbons.

The Influence of Substituents on Azetidine ¹H NMR Chemical Shifts

The addition of a chloro group at the C3 position and an acetyl group at the N1 position will significantly alter the electronic environment of the azetidine ring protons, leading to predictable changes in their chemical shifts.

The Effect of the 3-Chloro Substituent

The introduction of a highly electronegative chlorine atom at the C3 position is expected to have a pronounced deshielding effect on the protons attached to this carbon (the methine proton, H3) and a smaller, but still significant, deshielding effect on the adjacent methylene protons (H2 and H4).[1] This is a well-established trend observed in alkyl halides, where the chemical shift of protons on the halogen-bearing carbon is shifted downfield.[1]

The Effect of the 1-Acetyl Substituent

N-acetylation is a common chemical modification of amines.[6] The acetyl group is an electron-withdrawing group due to the carbonyl moiety. This withdrawal of electron density from the nitrogen atom reduces its shielding effect on the adjacent protons at C2 and C4, causing a downfield shift in their resonance. Additionally, the amide bond formed can exhibit restricted rotation, which may lead to magnetic non-equivalence of the protons at C2 and C4, potentially resulting in more complex splitting patterns.[1]

Predicted ¹H NMR Chemical Shifts for 1-Acetyl-3-Chloroazetidine

By combining the individual effects of the 3-chloro and 1-acetyl substituents, we can predict the approximate chemical shifts for the protons of 1-acetyl-3-chloroazetidine.

Table 2: Comparative ¹H NMR Chemical Shifts (Predicted and Experimental)

CompoundH2/H4 (α to N) (ppm)H3 (β to N) (ppm)Other Protons (ppm)
Azetidine (Experimental)[3]3.63 (t)2.33 (quintet)2.08 (s, NH)
3-Chloroazetidine (Predicted)~3.8 - 4.2~4.0 - 4.5 (methine)-
1-Acetylazetidine (Predicted)~3.9 - 4.3~2.4 - 2.6~2.1 (s, COCH₃)
1-Acetyl-3-Chloroazetidine (Predicted) ~4.1 - 4.5 ~4.2 - 4.7 (methine) ~2.1 (s, COCH₃)

Predicted values are based on additive effects of substituents and general principles of ¹H NMR spectroscopy.[1][5]

In 1-acetyl-3-chloroazetidine, we anticipate the following:

  • H3 (methine proton): This proton will experience the strongest deshielding effect due to the directly attached chlorine atom and will therefore have the largest downfield shift, predicted to be in the range of 4.2-4.7 ppm.

  • H2/H4 (methylene protons): These protons are deshielded by both the adjacent N-acetyl group and the chloro group at C3. Their chemical shift is predicted to be in the range of 4.1-4.5 ppm. Due to the presence of the chiral center at C3, these protons are diastereotopic and may exhibit different chemical shifts and complex splitting patterns.

  • Acetyl Protons: The methyl protons of the acetyl group are expected to appear as a sharp singlet around 2.1 ppm, a characteristic region for acetyl groups.[7]

Visualizing the Structure and Proton Environments

The following diagram illustrates the structure of 1-acetyl-3-chloroazetidine and the different proton environments.

workflow cluster_data Data Acquisition & Processing cluster_analysis Spectral Interpretation SamplePrep Sample Preparation NMR_Acq ¹H NMR Acquisition SamplePrep->NMR_Acq Processing Data Processing NMR_Acq->Processing Integration Integration Processing->Integration ChemShift Chemical Shift Analysis Processing->ChemShift Coupling Coupling Constant Analysis Processing->Coupling Structure Structure Elucidation Integration->Structure ChemShift->Structure Coupling->Structure

Figure 2: A logical workflow for the acquisition and analysis of a ¹H NMR spectrum.

Conclusion

This guide provides a detailed, albeit predictive, analysis of the ¹H NMR chemical shifts for 1-acetyl-3-chloroazetidine. By systematically evaluating the electronic effects of the chloro and acetyl substituents on the parent azetidine ring, we have established a scientifically grounded framework for interpreting the spectrum of this and similar heterocyclic molecules. This comparative approach underscores the power of fundamental NMR principles in structural elucidation, even in the absence of direct experimental data for the target compound. Researchers can use this guide as a reference for their own spectral interpretations and as a foundation for further experimental investigation into the rich chemistry of azetidine derivatives.

References

  • ePG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • Kiss, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloroazetidine hydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved from [Link]

  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2015). 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. ACS Publications. Retrieved from [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Modgraph. Retrieved from [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

  • Chen, Y.-C., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. MDPI. Retrieved from [Link]

Sources

Structural Elucidation of Acetyl-Chloroazetidines: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly strained, reactive nitrogen heterocycles. Acetyl-chloroazetidines—four-membered ring systems featuring both an N-acetyl group and a chlorinated carbon—are highly valuable as conformationally restricted building blocks in drug discovery. However, their inherent ring strain (approximately 26 kcal/mol) and the presence of labile functional groups make their mass spectrometric (MS) characterization notoriously difficult.

This guide provides an objective, data-driven comparison of the two primary analytical platforms used for their structural elucidation: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) . By understanding the causality behind their fragmentation pathways, researchers can confidently map these complex structures.

Platform Comparison: Soft vs. Hard Ionization Dynamics

The selection of an MS platform dictates the type of structural information you can extract. Because the azetidine ring is highly susceptible to ring-opening reactions, the ionization energy applied is the most critical variable[1].

HR-ESI-MS/MS (The Soft Ionization Approach)

Using platforms like UHPLC-Orbitrap or Q-TOF, ESI operates as a "soft" ionization technique. By adding a proton to the amide carbonyl or the azetidine nitrogen, it preserves the intact ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 precursor ion. We then apply Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to systematically break the weakest bonds. This method is the gold standard for elucidating novel acetyl-chloroazetidine derivatives because it allows for the precise mapping of neutral losses.
GC-EI-MS (The Hard Ionization Approach)

Electron Impact (EI) bombards the volatile analyte with 70 eV electrons, creating a highly energetic radical cation (


). For acetyl-chloroazetidines, this energy vastly exceeds the activation barrier for ring cleavage. Consequently, the molecular ion peak is frequently absent or extremely weak. However, EI provides highly reproducible, library-searchable fragmentation spectra driven by radical 

-cleavage, which is invaluable for identifying known substructures[2].

Workflow cluster_ESI Platform A: UHPLC-ESI-HRMS/MS cluster_EI Platform B: GC-EI-MS Start Acetyl-Chloroazetidine Sample ESI_Ion Soft Ionization (ESI+) Yields[M+H]+ Start->ESI_Ion EI_Ion Hard Ionization (EI, 70 eV) Yields M+• (often absent) Start->EI_Ion CID Collision-Induced Dissociation (NCE: 15-35 eV) ESI_Ion->CID ESI_Data High-Res Accurate Mass Isotope & Neutral Loss Mapping CID->ESI_Data Radical Radical Cation Fragmentation (Alpha-cleavage) EI_Ion->Radical EI_Data Library Matching & Substructure Fingerprinting Radical->EI_Data

Figure 1: Analytical workflow comparing HR-ESI-MS/MS and GC-EI-MS for azetidine characterization.

Table 1: Performance Comparison of MS Platforms
ParameterHR-ESI-MS/MS (Orbitrap/Q-TOF)GC-EI-MS (Quadrupole)
Molecular Ion Preservation Excellent (

intact)
Poor (Often absent due to ring strain)
Fragmentation Control High (Tunable NCE stepping)Low (Fixed 70 eV hard ionization)
Isotopic Pattern Fidelity Excellent (High-res

/

mapping)
Moderate (Subject to background noise)
Primary Use Case De novo structural elucidationRapid screening and library matching

Mechanistic Causality of Fragmentation Pathways

To interpret the mass spectra of acetyl-chloroazetidines, we must understand the thermodynamic drivers behind their fragmentation. Every peak in a high-quality MS/MS spectrum is the result of a logical, energy-minimizing chemical reaction[1].

  • The Chlorine Isotope Signature: Before analyzing fragmentation, verify the precursor ion. Chlorine naturally occurs as

    
     and 
    
    
    
    in a ~3:1 ratio. Any intact fragment retaining the chlorine atom will exhibit this distinct M / M+2 doublet.
  • N-Deacetylation (Loss of Ketene): Under ESI-CID, the lowest energy pathway is the neutral loss of ketene (

    
    , 
    
    
    
    -42 Da). The protonated amide undergoes a four-membered transition state, transferring a proton to the azetidine nitrogen while expelling ketene. This is prioritized over ring cleavage because it requires less activation energy.
  • Dehydrohalogenation (Loss of HCl): Following deacetylation, the molecule readily loses HCl (

    
     -36 Da). The causality here is steric and electronic: removing the bulky chlorine atom relieves steric clash, and the resulting elimination forms a stable, conjugated azetine (a cyclic iminium ion).
    
  • Retro-[2+2] Ring Cleavage: Once the peripheral groups are stripped, the strained four-membered ring collapses. Similar to the fragmentation observed in other cyclic amines and ketamine analogues, the ring undergoes a retro-[2+2] cycloaddition, expelling neutral ethylene (

    
    , 
    
    
    
    -28 Da) or an imine fragment[2].

Mechanism M [M+H]+ Intact Precursor Isotope 3:1 (35Cl/37Cl) F1 [M+H - 42]+ Loss of Ketene (Deacetylation) M->F1 CID - CH2=C=O F2 [M+H - 42 - 36]+ Loss of HCl (Azetine Formation) M->F2 Direct Loss - (Ketene + HCl) F1->F2 CID - HCl F3 [M+H - 42 - 36 - 28]+ Ring Cleavage (Retro[2+2]) F2->F3 CID - C2H4 / CH2=NH

Figure 2: ESI-CID-MS/MS fragmentation cascade of acetyl-chloroazetidines showing neutral losses.

Table 2: Diagnostic Fragment Ions and Mechanistic Causality
Neutral LossMass Shift (

Da)
Mechanistic Driver (Causality)
Ketene -42.01064-centered rearrangement of the N-acetyl group; lowest energy barrier.
HCl -35.9767Relief of steric strain; formation of a thermodynamically stable azetine ring.
Ethylene -28.0313Relief of 4-membered ring strain via retro-[2+2] cycloaddition.
Acetyl Cation m/z 43 (Fragment)Direct heterolytic cleavage of the N-C(O) bond (common in higher CID energies).

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed fragmentation is strictly derived from the analyte, not in-source artifacts or matrix interference.

Protocol A: UHPLC-HR-ESI-MS/MS (Structural Elucidation)

This protocol utilizes an acidic mobile phase to force protonation, combined with stepped collision energies to capture both low-energy (deacetylation) and high-energy (ring cleavage) events[3].

  • Sample Preparation: Dilute the acetyl-chloroazetidine standard to 1 µg/mL in 50:50 Acetonitrile:Water. Validation Step: Spike in a known stable-isotope-labeled internal standard (e.g.,

    
    -caffeine) to monitor ionization suppression and mass accuracy drift[4].
    
  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Formic acid ensures the weakly basic azetidine nitrogen is fully protonated prior to electrospray.

  • Source Parameters: Set the ESI capillary temperature to 275°C. Causality: Temperatures exceeding 300°C can induce thermal degradation of the thermolabile azetidine ring before it enters the mass analyzer.

  • MS/MS Acquisition: Operate the Orbitrap/Q-TOF in positive ion mode. Utilize Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV. Causality: NCE 15 captures the delicate loss of ketene, while NCE 45 forces the retro-[2+2] ring cleavage.

  • Data Validation: Filter spectra for fragments exhibiting a mass defect error of < 3 ppm. Confirm the presence of the 3:1

    
    /
    
    
    
    isotopic ratio on the precursor ion.
Protocol B: GC-EI-MS (Rapid Screening)

This protocol is optimized for volatility and library matching, leveraging the predictable radical cascade of EI[2].

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate (10 µg/mL). Ensure the sample is completely anhydrous, as water degrades the GC column phase and alters fragmentation.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Program the oven from 80°C to 280°C at 15°C/min.

  • Ionization: Set the EI source to 70 eV and the source temperature to 230°C.

  • Data Validation: Because the molecular ion (

    
    ) will likely be absent due to rapid 
    
    
    
    -cleavage of the strained ring, validate the structure by identifying the base peak (often the acetyl cation at m/z 43 or the
    
    
    radical fragment) and cross-referencing the retention index with alkane standards.

Conclusion

For the rigorous structural elucidation of acetyl-chloroazetidines, HR-ESI-MS/MS is the superior platform. By utilizing soft ionization and stepped collision energies, researchers can systematically deconstruct the molecule—first stripping the acetyl group, then the chlorine, and finally cleaving the strained azetidine ring. GC-EI-MS remains a powerful orthogonal tool for rapid screening, provided the analyst understands that the hard ionization will likely obliterate the molecular ion.

References

1.1 - BenchChem. 2.2 - MDPI. 3.3 - MDPI. 4.4 - MDPI.

Sources

Analytical Superiority in Azetidine Scaffold Characterization: ATR-FTIR vs. Transmission FTIR

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, the azetidine ring—particularly in the form of β-lactams (azetidin-2-ones)—represents a cornerstone of medicinal chemistry. Characterizing the structural integrity of these four-membered nitrogen heterocycles, especially when functionalized with halogens like chlorine, requires precise vibrational spectroscopy.

This guide provides an in-depth, objective comparison between Attenuated Total Reflectance (ATR) FTIR and Transmission FTIR for the specific analysis of carbonyl (C=O) and carbon-chlorine (C-Cl) bonds in azetidine derivatives. By examining the causality behind the optical physics and molecular vibrations, we establish a framework for selecting the optimal analytical technique.

Mechanistic Grounding: IR Vibrations in Chloro-Azetidines

To accurately interpret the spectra of chloro-azetidines, one must understand the quantum mechanical and steric forces governing their functional groups.

The Strained Carbonyl (C=O) Bond

In standard unstrained aliphatic ketones or amides, the C=O stretching frequency typically resides between 1650 and 1715 cm⁻¹. However, the azetidine ring possesses severe angle strain, with internal bond angles compressed to approximately 90° rather than the ideal 109.5°. To accommodate this geometry, the internal C-C and C-N bonds adopt higher p-character. Consequently, the exocyclic C=O bond is forced to utilize greater s-character. A higher s-character results in a shorter, stiffer bond that requires significantly more energy to vibrate. As a result, the β-lactam carbonyl absorption shifts to a distinctively high frequency, typically observed between 1740 cm⁻¹ and 1786 cm⁻¹ [1][2].

The C-Cl Stretch in the Fingerprint Region

Conversely, the C-Cl bond is characterized by a heavy halogen atom and a relatively weak bond strength. This drops its stretching vibration deep into the fingerprint region, strictly between 850 cm⁻¹ and 550 cm⁻¹ [3][4]. Despite occurring at a low frequency, the C-Cl vibration induces a massive change in the molecular dipole moment, resulting in a highly intense absorption band that can easily saturate a detector if the sample pathlength is not strictly controlled[4].

Technology Comparison: Optical Causality

The choice between ATR and Transmission FTIR fundamentally alters how the IR beam interacts with these specific bonds.

Transmission FTIR passes the IR beam entirely through a bulk sample (e.g., a KBr pellet). Because the optical pathlength (


) is fixed, it strictly obeys the Beer-Lambert law, making it the gold standard for absolute, linear quantitation[5][6]. However, the intense dipole moment of the C-Cl bond often causes total absorption (peak saturation) in bulk transmission unless the sample is meticulously diluted.

ATR-FTIR relies on an Internal Reflective Element (IRE), such as a diamond crystal, which possesses a higher refractive index than the sample[7]. The IR beam reflects internally, generating an evanescent wave that penetrates only a few micrometers (<5 µm) into the sample[8][9]. The Causality of ATR Spectral Shifts: The penetration depth (


) of the evanescent wave is directly proportional to the wavelength (

) of the IR light[6][9]. Therefore, lower wavenumber regions (longer wavelengths, like the 600 cm⁻¹ C-Cl stretch) experience deeper sample penetration than higher wavenumber regions (shorter wavelengths, like the 1760 cm⁻¹ C=O stretch). This causes the C-Cl peaks to appear artificially magnified relative to the carbonyl peaks in raw ATR spectra.
Quantitative Data Summary
Performance MetricTransmission FTIR (KBr Pellet)ATR-FTIR (Diamond Crystal)
Pathlength Control Fixed (Bulk analysis)Wavelength-dependent (Surface analysis)
C=O Resolution (~1760 cm⁻¹) Excellent; sharp and highly intenseExcellent; sharp but moderate intensity
C-Cl Resolution (850-550 cm⁻¹) Poor; highly prone to peak saturationExcellent; naturally prevents saturation
Quantitation Reliability High (Strict Beer-Lambert linearity)Moderate (Requires ATR depth correction)
Water/Moisture Interference High (KBr is hygroscopic; broad O-H bands)Low (No hygroscopic matrix required)

Experimental Protocols: Self-Validating Workflows

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be designed as self-validating systems. Below are the methodologies for evaluating chloro-azetidines.

Protocol A: ATR-FTIR Surface Analysis

Best for rapid structural verification and resolving intense C-Cl bands.

  • System Validation (Background): Clean the diamond IRE with high-purity isopropanol. Run a background scan (4000–400 cm⁻¹). Validation Check: The baseline must be flat at 100% transmittance, confirming the absence of cross-contamination.

  • Sample Application: Deposit 1–2 mg of the azetidine solid directly onto the crystal. Lower the pressure anvil until the clutch clicks. Causality: Standardized pressure ensures uniform optical contact, which is critical since the evanescent wave only penetrates <5 µm[8].

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Algorithmic Correction: Apply an "ATR Correction" algorithm within the spectrometer's software. Causality: This normalizes the artificially intense C-Cl peaks (due to deeper long-wavelength penetration) against the C=O peaks, simulating a transmission-like spectrum for library matching[6].

Protocol B: Transmission FTIR Bulk Analysis

Best for strict stoichiometric quantitation of the β-lactam carbonyl.

  • Matrix Preparation: Weigh exactly 1 mg of the azetidine derivative and 99 mg of anhydrous, oven-dried KBr.

  • Trituration: Grind the mixture in an agate mortar for 3–5 minutes. Causality: Reducing particle size below the wavelength of the IR beam prevents the Christiansen effect (anomalous light scattering that distorts baselines).

  • Pellet Pressing: Transfer to a die and press at 10 tons under a vacuum for 2 minutes to form a translucent pellet.

  • Validation & Acquisition: Scan 4000–400 cm⁻¹. Validation Check: Examine the maximum absorbance of the C=O (~1760 cm⁻¹) and C-Cl (~700 cm⁻¹) bands. If any band exceeds 1.5 Absorbance Units (AU) , the detector is saturating, and the Beer-Lambert law is violated. The pellet must be remade with a lower sample concentration[5].

Visualizing the Analytical Workflow

The following diagram maps the distinct operational pathways and correction requirements for both techniques.

FTIR_Comparison cluster_ATR ATR-FTIR Workflow cluster_Trans Transmission FTIR Workflow Start Chloro-Azetidine Sample (Solid/Liquid) ATR_Prep Direct Application (No Prep Required) Start->ATR_Prep Trans_Prep Sample Preparation (KBr Pellet / Liquid Cell) Start->Trans_Prep ATR_Scan Evanescent Wave Scan (Surface: <5 µm Depth) ATR_Prep->ATR_Scan Correction ATR Correction Algorithm (Wavelength-Depth Adjustment) ATR_Scan->Correction Trans_Scan Bulk Transmission Scan (Defined Pathlength) Trans_Prep->Trans_Scan Analysis Spectral Extraction C=O (~1760 cm⁻¹) & C-Cl (850-550 cm⁻¹) Trans_Scan->Analysis Correction->Analysis

Fig 1. Comparative workflow of ATR vs. Transmission FTIR for azetidine characterization.

References

1.1 "IR: alkyl halides - Organic Chemistry at CU Boulder", orgchemboulder.com, 1.2 "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd", specac.com, 1.3 "11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts", libretexts.org, 1.4 "Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)", covalent.com, 1.8 "Fourier Transform Infrared spectrometry (FTIR) - ZfP - BayernCollab", dvb.bayern, 1.9 "ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent", agilent.com, 1.10 "Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - MDPI", mdpi.com, 1.11 "Organic CHEMISTRY - TSI Journals", tsijournals.com, 1.12 "Synthesis and characterization of β-Lactam compounds - JOCPR", jocpr.com,

Sources

Mastering Impurity Analysis: A Comparative Guide to HPLC Retention of 1-acetyl-3-chloroazetidine and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the meticulous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. For novel intermediates like 1-acetyl-3-chloroazetidine, a key building block in contemporary medicinal chemistry, developing a robust and reliable analytical method is a critical, yet often challenging, endeavor. This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the separation of 1-acetyl-3-chloroazetidine from its potential process-related impurities. We will delve into the rationale behind chromatographic choices, present comparative data, and provide a detailed protocol for a systematically developed HPLC method, all grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge: Understanding the Analyte and its Potential Impurities

1-acetyl-3-chloroazetidine is a small, polar, and reactive molecule. Its synthesis and degradation can lead to a variety of impurities that may be structurally similar, posing a significant separation challenge. Based on common synthetic routes for azetidine rings, we can anticipate several classes of impurities.[1][2][3][4][5]

Potential Impurities of 1-acetyl-3-chloroazetidine:

  • Starting Material Carryover: Unreacted precursors from the synthesis.

  • By-products from Ring Formation: Incomplete cyclization or alternative reaction pathways.[2][6]

  • Degradation Products: Hydrolysis of the acetyl group or the chloro substituent, or opening of the strained azetidine ring.

  • Diastereomers/Enantiomers: If chiral centers are present and not controlled, stereoisomers may exist.[1][7]

The polarity and potential for ionic interactions of these compounds necessitate a careful selection of stationary and mobile phases to achieve adequate retention and resolution.

A Comparative Analysis of Chromatographic Conditions

The successful separation of polar analytes like 1-acetyl-3-chloroazetidine and its impurities hinges on maximizing the differential interactions with the stationary phase.[8] Given the polar nature of the target compound, traditional reversed-phase chromatography with a standard C18 column can be challenging due to poor retention. Therefore, we will compare alternative reversed-phase approaches.

Stationary Phase Selection
Stationary PhasePrinciple of SeparationAdvantages for 1-acetyl-3-chloroazetidineDisadvantages
Standard C18 Hydrophobic interactions.[9][10][11]Widely available, robust.Poor retention of polar analytes.
Polar-Embedded C18 Mixed-mode with hydrophobic and polar interactions.[8]Enhanced retention of polar compounds, compatible with highly aqueous mobile phases.Selectivity can be highly dependent on mobile phase composition.
Polar-Endcapped C18 Reduced silanol activity, improved peak shape for basic compounds.[8]Good for basic impurities, reduces peak tailing.May offer insufficient retention for very polar, neutral impurities.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning into a water-enriched layer on a polar stationary phase.[8]Excellent retention for very polar compounds.Can have longer equilibration times, sensitive to mobile phase water content.

For 1-acetyl-3-chloroazetidine and its likely impurities, a polar-embedded C18 column often provides the best starting point, balancing retention of the polar parent compound with sufficient selectivity for a range of related substances.

Mobile Phase Optimization

The choice of mobile phase, including the organic modifier, pH, and buffer, is critical for controlling retention and selectivity.[12][13]

Mobile Phase ParameterEffect on SeparationRecommendations for 1-acetyl-3-chloroazetidine
Organic Modifier Acetonitrile generally provides lower viscosity and better UV transparency. Methanol can offer different selectivity.[10]Acetonitrile is a good first choice.
pH Controls the ionization state of acidic and basic analytes, significantly impacting retention.[12]A low pH (e.g., 2.5-3.5) is recommended to suppress the ionization of any potential basic impurities and silanol groups on the stationary phase, leading to sharper peaks.[12]
Buffer Maintains a constant pH, ensuring reproducible retention times.[13]A volatile buffer like ammonium formate is suitable for LC-MS compatibility.[14][15] For UV detection, a phosphate buffer is a robust choice.[12]

Recommended HPLC Method and Experimental Protocol

Based on the comparative analysis, the following method is proposed as a robust starting point for the analysis of 1-acetyl-3-chloroazetidine and its impurities.

Table 1: HPLC Method Parameters
ParameterCondition
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water[12]
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 20 minutes, then to 95% B for 5 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 5 µL
Sample Diluent Water:Acetonitrile (95:5)
Experimental Workflow

Caption: A streamlined workflow for the HPLC analysis of 1-acetyl-3-chloroazetidine impurities.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation (Example Concentration):

    • Accurately weigh approximately 10 mg of 1-acetyl-3-chloroazetidine reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the sample diluent (Water:Acetonitrile 95:5). This yields a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the 1-acetyl-3-chloroazetidine sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the sample diluent.

  • Chromatographic System Setup and Execution:

    • Install the specified column and set the column oven temperature to 30 °C.

    • Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the standard solution, and then the sample solutions.

Method Validation: A Trustworthy and Self-Validating System

A developed HPLC method is only reliable if it has been thoroughly validated. The validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is suitable for its intended purpose.[16]

Validation Parameters and Rationale

validation_logic Method Analytical Method Specificity Specificity Method->Specificity Differentiates analyte from impurities? Linearity Linearity Method->Linearity Proportional response to concentration? Accuracy Accuracy Method->Accuracy Closeness to true value? Precision Precision Method->Precision Reproducibility of results? LOD Limit of Detection Method->LOD Lowest detectable amount? LOQ Limit of Quantitation Method->LOQ Lowest quantifiable amount? Robustness Robustness Method->Robustness Resistant to small variations? Range Range Linearity->Range Acceptable accuracy & precision over what concentration range?

Caption: Logical relationships in HPLC method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution between the main peak and all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[17]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).[17]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Example Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Specificity Resolution (Rs) > 1.5 between all peaks.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery between 98.0% and 102.0% for the active substance and 90.0% to 110.0% for impurities.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ Signal-to-Noise ratio ≥ 10.
Robustness RSD of results should not significantly change with varied parameters.

Conclusion

The development of a reliable HPLC method for the analysis of 1-acetyl-3-chloroazetidine and its impurities requires a systematic approach. By understanding the physicochemical properties of the analyte and its potential impurities, a suitable stationary phase and mobile phase can be selected. A polar-embedded C18 column with a low pH mobile phase gradient offers a promising starting point. Subsequent method validation in line with ICH guidelines is essential to ensure the generation of accurate and reliable data, which is fundamental to the progression of drug development programs. This guide provides the foundational knowledge and a practical framework for researchers and scientists to successfully tackle this analytical challenge.

References

  • ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • ACS Publications. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • ResearchGate. Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Available from: [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • PMC. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Available from: [Link]

  • Google Patents. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • RSC Publishing. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Available from: [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Organic Chemistry Portal. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Available from: [Link]

  • Wiley Online Library. Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylid. Available from: [Link]

  • PMC. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]

  • Wikipedia. Reversed-phase chromatography. Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. Available from: [Link]

  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]

  • ScienceOpen. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Available from: [Link]

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  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

  • Google Patents. US6207822B1 - Process for the synthesis of azetidinones.
  • LeoPARD. Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process. Available from: [Link]

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Crystal Structure Analysis of 1-Acetyl-3-Chloroazetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of 1-acetyl-3-chloroazetidine and its derivatives represents a classic "small molecule, high strain" challenge in medicinal chemistry.[1] As a scaffold appearing in pharmaceutical intermediates (e.g., for cobimetinib or antibacterial carbapenems), understanding its precise geometry is critical. The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol) and torsional strain, leading to a "butterfly" puckering motion that is difficult to resolve.

This guide compares the three primary analytical methodologies—Single Crystal X-Ray Diffraction (SC-XRD) , Nuclear Magnetic Resonance (NMR) , and Density Functional Theory (DFT) —to determine which offers the definitive structural truth for these derivatives.[1]

Key Finding: While NMR provides essential solution-state dynamics, SC-XRD is the only method capable of resolving the absolute static conformation of the strained ring and the specific pyramidalization of the amide nitrogen, which dictates the molecule's reactivity profile.[1]

The Structural Challenge: Ring Strain vs. Amide Resonance[1]

Before analyzing the methods, we must understand the molecule's inherent conflict.

  • The Ring: The azetidine ring naturally "puckers" to relieve torsional strain between adjacent methylene hydrogens.[1]

  • The Substituent: The

    
    -acetyl group demands planarity due to amide resonance (
    
    
    
    ).[1]
  • The Conflict: The planar requirement of the amide fights the puckering tendency of the ring.[1]

This structural tension creates a shallow potential energy surface where the molecule exists in rapid equilibrium in solution, making "structure" a relative term depending on the observation timescale.

Comparative Analysis: SC-XRD vs. Alternatives

The following analysis evaluates the "performance" of each technique in defining the geometry of 1-acetyl-3-chloroazetidine.

Method 1: Single Crystal X-Ray Diffraction (SC-XRD) — The Gold Standard[1]
  • Principle: Diffraction of X-rays by electron density in a crystalline lattice.[1]

  • Performance: Unmatched precision. It freezes the molecule in its lowest energy packing state.[1]

  • Critical Insight: Unlike NMR, which sees an average, SC-XRD reveals the exact puckering angle (

    
    ) and the C-Cl bond orientation  (axial vs. equatorial) adopted in the solid state.[1]
    
Method 2: Solution State NMR ( , NOESY) — The Kinetic Average
  • Principle: Magnetic properties of nuclei in a magnetic field.[1]

  • Performance: Excellent for purity and connectivity.[1]

  • Limitation: Due to the rapid "butterfly" flipping of the ring (faster than the NMR timescale), the observed signal is a time-averaged planar structure.[1] It often fails to distinguish between rapidly interconverting conformers.[1]

Method 3: DFT Modeling (B3LYP/6-31G*) — The Predictive Map[1]
  • Principle: Quantum mechanical calculation of electron density.

  • Performance: Calculates the energy barrier between conformers.[1][2]

  • Limitation: Gas-phase calculations often overestimate ring planarity by ignoring packing forces (Van der Waals/Hydrogen bonding) present in the solid state.[1]

Summary Data Comparison

Table 1: Comparative efficacy of structural analysis methods for azetidine derivatives.

FeatureSC-XRD (Solid State) NMR (Solution) DFT (Gas Phase)
Ring Pucker Angle (

)
Precise (e.g., 22.4°) Averaged (~0°)Overestimated
C-N Bond Character Defines pyramidalizationInferred (Rotational barrier)Calculated
Stereochemistry Absolute ConfigurationRelative (NOE dependent)Theoretical
Sample Requirement Single Crystal (0.1 mm)~5 mg dissolvedComputational Power
Turnaround Time 24-48 Hours1 Hour12-24 Hours

Experimental Protocol: Synthesis to Structure

To achieve the Gold Standard (SC-XRD), one must first synthesize and crystallize the material.[1] The following protocol is optimized for generating diffraction-quality crystals of 1-acetyl-3-chloroazetidine.

Phase 1: Synthesis of 1-Acetyl-3-Chloroazetidine

Rationale: Acetylation must be controlled to prevent ring opening of the strained azetidine.[1]

  • Starting Material: Suspend 3-chloroazetidine hydrochloride (1.0 eq) in dry Dichloromethane (DCM).

  • Base Addition: Cool to 0°C. Add Triethylamine (TEA) (2.2 eq) dropwise.

    • Note: The first equivalent neutralizes the HCl salt; the second scavenges the HCl produced during acetylation.[1]

  • Acetylation: Add Acetyl Chloride (1.1 eq) dropwise over 15 minutes.

    • Critical Step: Maintain temperature < 5°C. Exothermic spikes can cleave the strained ring.[1]

  • Workup: Warm to Room Temperature (RT) and stir for 2 hours. Wash with water, 1M HCl (to remove unreacted amine), and brine. Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. If oil persists, pass through a short silica plug (50% EtOAc/Hexane).

Phase 2: Crystallization (The Bottleneck)

Rationale: Small amides are often low-melting solids.[1] Slow evaporation is preferred to minimize defects.[1]

  • Solvent Selection: Dissolve 50 mg of the purified product in a minimal amount of Ethanol/n-Hexane (1:3 ratio) .

    • Why: Ethanol solubilizes the polar amide; Hexane acts as the anti-solvent to drive aggregation.[1]

  • Vapor Diffusion Method: Place the solution in a small vial (inner).[1] Place this vial inside a larger jar containing pure Hexane (outer). Cap the outer jar.

  • Timeline: Allow to stand undisturbed at 4°C for 3-5 days.

  • Harvest: Select block-like, colorless crystals with sharp edges.

Phase 3: Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or equivalent.[1]

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred to reduce absorption by the Chlorine atom.[1]
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the flexible ring.[1]

Visualization of the Workflow

The following diagram illustrates the decision logic and experimental flow for structurally defining these derivatives.

AzetidineAnalysis Start Target: 1-Acetyl-3-Chloroazetidine Synth Synthesis (AcCl + TEA + 3-Cl-Azetidine) Start->Synth Purify Purification (Silica Plug / Extraction) Synth->Purify Decision Is Sample Solid? Purify->Decision NMR Method A: NMR (Solution) Rapid Ring Flip Averaging Decision->NMR Oil/Liquid Cryst Crystallization (Vapor Diffusion: EtOH/Hexane) Decision->Cryst Solid Result_NMR Result: Connectivity Confirmed Geometry: Time-Averaged Planar NMR->Result_NMR XRD Method B: SC-XRD (100 K) Mo-Kα Radiation Cryst->XRD Result_XRD Result: Absolute Config Ring Pucker: ~25° Defined XRD->Result_XRD Result_XRD->Result_NMR Validates

Figure 1: Strategic workflow for the structural determination of azetidine derivatives. Note the bifurcation based on physical state, with SC-XRD providing the definitive geometric parameters.

Data Interpretation: What to Look For

When analyzing the .cif file (Crystallographic Information File) for this molecule, focus on these three parameters to validate the structure:

  • Ring Pucker Angle (

    
    ): 
    
    • Defined by the angle between the planes

      
       and 
      
      
      
      .[1]
    • Expectation: 15°–30°.[1] If it is 0°, check for disorder or symmetry constraints in the space group.

  • Amide Pyramidalization (

    
    ): 
    
    • Sum of angles around the Nitrogen.[1]

    • Expectation:

      
      .[1][3] The strain often forces the Nitrogen slightly out of the amide plane, increasing reactivity toward nucleophiles (a key feature for drug design).
      
  • Transannular Interactions:

    • Measure the distance between

      
       and the carbonyl Oxygen.[1]
      
    • Significance: Short contacts (< 3.2 Å) indicate stabilizing electrostatic interactions that DFT often misses.[1]

References

  • Azetidine Ring Strain & Reactivity

    • Padwa, A. (2021).[4][5][6] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Chemical Society Reviews.[1]

  • Conformational Analysis (NMR vs. X-Ray)

    • O'Hagan, D., et al. (2007). "Conformational preferences of proline analogues with different ring size." Journal of Physical Chemistry B. (Comparative analysis of 4, 5, and 6-membered nitrogen rings).
  • Crystallographic Standards

    • Cambridge Crystallographic Data Centre (CCDC).[1] "Guidelines for the deposition of azetidine derivatives." CSD Database.

  • Synthesis Protocol Basis

    • PubChem Compound Summary for 3-Chloroazetidine Hydrochloride (CID 53249504).[1][7]

    • [1]

Sources

A Comparative Guide to the Ring Strain Energy of Azetidine vs. Aziridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Energetic Landscape of Small N-Heterocycles

In the realms of organic synthesis and medicinal chemistry, the architecture of a molecule dictates its function. Small nitrogen-containing heterocycles, specifically aziridines (three-membered rings) and azetidines (four-membered rings), are foundational building blocks whose utility is intrinsically linked to their high potential energy. This energy, stored in the form of ring strain, arises from the deviation of bond angles from their ideal values (angle strain) and the eclipsing of substituents (torsional strain).[1][2] The controlled release of this strain provides a powerful thermodynamic driving force for a vast array of chemical transformations.

This guide offers an in-depth comparison of the ring strain energy in aziridine and azetidine derivatives. We will explore the fundamental origins of their differing strain energies, detail the experimental and computational methodologies used for their quantification, and analyze how these energetic differences translate into distinct reactivity profiles and strategic applications in drug development.

Part 1: A Tale of Two Rings - Quantifying Strain Energy

The primary distinction between aziridines and azetidines lies in the magnitude of their inherent ring strain, a direct consequence of their geometry.

Aziridine: The Apex of Strain

The three-membered aziridine ring is characterized by extreme angle strain. The internal C-C-N and C-N-C bond angles are compressed to approximately 60°, a severe deviation from the ideal 109.5° for sp³-hybridized atoms.[2][3] This geometric constraint forces the bonding orbitals into a "bent" or "banana bond" configuration, resulting in weaker C-C and C-N bonds and a molecule primed for reaction. This high strain imparts unique properties:

  • High Ring Strain Energy (RSE): Aziridine possesses a substantial RSE of approximately 27-28 kcal/mol.[4][5]

  • Facile Ring-Opening: The immense strain is readily released through cleavage of the C-C or C-N bonds, making aziridines highly susceptible to nucleophilic attack.[3][6]

  • Altered Basicity: The nitrogen lone pair in aziridine resides in an orbital with increased s-character due to the bond angles. This pulls the lone pair closer to the nucleus, reducing its availability for protonation. Consequently, aziridine is significantly less basic (pKa ≈ 8) than comparable acyclic amines or azetidine.[3]

Azetidine: A Balance of Strain and Stability

The four-membered azetidine ring, while still considerably strained, represents a significant energetic relaxation compared to aziridine. The internal bond angles are approximately 90°, which is a less severe deviation from the tetrahedral ideal. This geometric difference establishes a unique chemical character for azetidines.

  • Moderate Ring Strain Energy (RSE): The RSE of azetidine is approximately 25.4 kcal/mol.[4][5] While still substantial, this lower value compared to aziridine is critical.

  • Enhanced Stability: Azetidines are markedly more stable and easier to handle than their three-membered counterparts.[4][7]

  • "Tunable" Reactivity: The ring is stable enough to be a core structural motif in a final molecule but retains sufficient strain to be selectively opened under appropriate conditions, a feature highly prized in medicinal chemistry.[4][7][8]

  • Greater Basicity: The nitrogen in azetidine is more pyramidal and its lone pair has less s-character than in aziridine, rendering it more basic (pKa ≈ 11.3), similar to acyclic secondary amines.[3][5]

Comparative Data Summary
PropertyAziridineAzetidinePyrrolidine (for reference)
Ring Size 3-Membered4-Membered5-Membered
Approx. Internal Angles ~60°~90°~108°
Ring Strain Energy (kcal/mol) ~27.7[4]~25.4[4]~5.4[4]
Aqueous pKa ~8.0[3]~11.3[3][5]~11.3

Part 2: Methodologies for Determining Ring Strain Energy

The quantification of RSE is essential for predicting reactivity. Both experimental and computational methods are employed, with the latter becoming increasingly prevalent due to their accuracy and efficiency.

Conceptual Framework

Ring Strain Energy (RSE) is defined as the excess enthalpy of a cyclic molecule compared to a hypothetical, strain-free acyclic analogue.[9][10] This energy difference can be determined by measuring heats of formation or by calculating the energy of a balanced, hypothetical reaction.

Experimental Protocols
  • Heats of Combustion: This classic thermodynamic method involves the complete combustion of a known quantity of the compound in a bomb calorimeter. The heat released (enthalpy of combustion) is measured precisely. The RSE is then calculated by comparing this value to the theoretical enthalpy of combustion of a strain-free reference compound constructed from group additivity values.

  • Reaction Calorimetry: This technique measures the heat evolved or absorbed during a chemical reaction, such as a strain-releasing ring-opening. By measuring the enthalpy of reaction for the cyclic compound and a similar reaction for an acyclic analogue, the difference in enthalpy can be attributed to the release of ring strain.

Computational Protocols

Computational chemistry offers a powerful and widely used alternative for determining RSE. The use of homodesmotic reactions is a standard approach that minimizes errors by ensuring the number and types of bonds are conserved on both sides of the equation.[9][10] More recently, machine learning (ML) models have been developed that can predict RSE with high accuracy in a fraction of the time.[10][11]

Step-by-Step Protocol: RSE Calculation via a Homodesmotic Reaction

  • Construct the Homodesmotic Equation: For the target molecule (e.g., azetidine), devise a balanced theoretical reaction where the ring is broken into acyclic fragments while conserving the number of each type of chemical bond. Ethane and propane are often used to balance the equation.

    • Example for Azetidine: Azetidine + 2 CH₄ → CH₃-NH-CH₃ + 2 CH₃-CH₃

  • Geometry Optimization: Using a quantum mechanics software package (e.g., Gaussian, Spartan), perform a full geometry optimization for each molecule in the equation (azetidine, methane, dimethylamine, and ethane). This step finds the lowest energy conformation of each species. A common level of theory for this is Density Functional Theory (DFT) with a suitable basis set (e.g., ωB97M-D4/Def2-TZVPP).[10][11]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy. This confirms that the optimized structure is a true energy minimum.

  • Calculate Total Enthalpies: Sum the electronic energy and the thermal correction to the enthalpy for each molecule to get its total enthalpy (H).

  • Calculate the Reaction Enthalpy (RSE): The RSE is the calculated enthalpy of the homodesmotic reaction.

    • ΔH_reaction = [Σ H(products)] - [Σ H(reactants)]

    • RSE = [H(dimethylamine) + 2 * H(ethane)] - [H(azetidine) + 2 * H(methane)]

This self-validating system ensures that computational artifacts are minimized, as errors in calculating the energy of a specific bond type will cancel out on both sides of the equation.

Diagram: Computational Workflow for RSE Determination

RSE_Workflow cluster_input Input Phase cluster_calc Quantum Mechanics Calculation cluster_output Output & Analysis mol Select Target Molecule (e.g., Azetidine) reaction Define Homodesmotic Reaction mol->reaction opt Geometry Optimization (e.g., DFT) reaction->opt For all species freq Frequency Calculation & ZPVE Correction opt->freq energy Calculate Total Enthalpies (H) freq->energy rse Calculate Reaction Enthalpy ΔH = ΣH(prod) - ΣH(react) energy->rse result Ring Strain Energy (RSE) rse->result Strain_Reactivity cluster_aziridine Aziridine cluster_azetidine Azetidine node_az High Ring Strain (~28 kcal/mol) High Reactivity Facile Ring-Opening app_az Applications • Reactive Intermediates • Synthesis of Amino Alcohols • DNA Alkylating Agents • Ring Expansion Precursors node_az->app_az Drives use as... node_azt Moderate Ring Strain (~25 kcal/mol) Balanced Stability & Reactivity app_azt Applications • Privileged Drug Scaffold • Improve Solubility/Metabolism • Bioisosteric Replacement • Controlled Ring-Opening node_azt->app_azt Enables use as...

Caption: Ring strain dictates the primary applications of aziridines and azetidines.

Conclusion

While separated by only a single carbon atom, aziridine and azetidine occupy vastly different positions in the chemist's toolkit. Aziridine's high ring strain makes it a transient but powerful intermediate, prized for the synthetic transformations it enables through strain-releasing ring-opening. In contrast, azetidine's more moderate strain provides a perfect equilibrium between stability and latent reactivity. This balance allows it to function as a robust, beneficial scaffold that enhances the drug-like properties of therapeutic agents. For researchers, scientists, and drug development professionals, a deep understanding of these energetic differences is not merely academic—it is fundamental to the rational design of synthetic routes and the successful development of next-generation pharmaceuticals.

References

  • Recent updates and future perspectives in aziridine synthesis and reactivity. National Center for Biotechnology Information. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]

  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI.GOV. [Link]

  • The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. [Link]

  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. EPFL. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. Inorganic Chemistry (ACS Publications). [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. National Center for Biotechnology Information. [Link]

  • What's Bredt's Rule? The problem with bridgehead alkenes. Master Organic Chemistry. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Azetidine Synthesis - 1st Edition. Elsevier. [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). [Link]

  • Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless-[12][13]Stevens Rearrangements of Aziridinium Ylides. National Center for Biotechnology Information. [Link]

  • 3.4. Types of Strain in Molecules. Introduction to Organic Chemistry. [Link]

  • Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link]

  • New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs. Technology Networks. [Link]

  • Synthetic Applications of Aziridinium Ions. MDPI. [Link]

  • Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. RJPT. [Link]

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Safety Operating Guide

Azetidine, 1-acetyl-3-chloro- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Disposal

Azetidine, 1-acetyl-3-chloro- is a functionalized, strained N-heterocycle combining the reactivity of an alkyl halide with the ring strain of an azetidine. Unlike simple solvents, this compound presents a dual hazard: alkylation potential (genotoxicity risk) and corrosivity .[1]

  • Primary Disposal Method: High-Temperature Incineration (Halogenated Waste Stream).[1]

  • Immediate Action for Spills: Do not wipe; absorb with inert material.[1] Isolate area.

  • Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or alkali metals.[1]

Chemical Profile & Hazard Identification

To determine the correct disposal path, we must first understand the why behind the protocol. This compound is not a generic organic waste; its structure dictates specific handling.[1]

FeatureChemical LogicSafety Implication
Strained Ring (Azetidine) High ring strain (~26 kcal/mol) makes the ring susceptible to nucleophilic attack and ring-opening.[1]Explosion/Reactivity Risk: Avoid strong acids/bases which can trigger rapid, exothermic hydrolysis.
3-Chloro Substituent Acts as a leaving group on a secondary carbon.[1]Alkylating Agent: Potential mutagen/carcinogen.[1] Capable of modifying DNA/proteins.[1]
N-Acetyl Group Reduces basicity of the nitrogen compared to free azetidine, but increases lipophilicity.[1]Skin Absorption: Can penetrate skin barriers more easily than salts.[1] Corrosive to mucous membranes.[1]

Derived Hazard Classification (GHS):

  • Skin Corr.[1][2][3] 1B: Causes severe skin burns and eye damage.[1]

  • Muta. 2 / Carc. 2: Suspected of causing genetic defects/cancer (based on alkylating mechanism).[1]

  • Flam. Liq. 3: Likely combustible (Flash point estimation >60°C due to amide, but treat as flammable).[1]

Waste Segregation & Decision Logic

Proper segregation prevents dangerous incompatibility reactions in the waste drum.[1]

WasteSegregation Start Waste Generation: 1-acetyl-3-chloroazetidine IsPure Is the waste Pure or in Solution? Start->IsPure Pure Pure Compound IsPure->Pure Pure Solution Solution / Mixture IsPure->Solution Mixture SolventCheck Identify Solvent Base StreamA Stream A: Halogenated Organics (High BTU Incineration) SolventCheck->StreamA Organic Solvent (DCM, EtOAc, MeOH) StreamB Stream B: Aqueous Waste (Requires pH Adjustment/Quenching) SolventCheck->StreamB Aqueous Buffer (RESTRICTED - See Protocol) Note CRITICAL: Do not mix with strong oxidizers (HNO3) or alkali metals (Na/K). SolventCheck->Note Pure->StreamA Dissolve in minimal DCM or Acetone Solution->SolventCheck

Figure 1: Waste Stream Segregation Logic.[1] The primary path for this compound is always the Halogenated Organic stream to ensure destruction of the strained ring.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging

Objective: Containment and identification.

  • Container Selection:

    • Use Amber Glass or High-Density Polyethylene (HDPE) containers.[1]

    • Avoid: Metal containers (potential corrosion from hydrolysis-generated HCl) or low-density plastics that may swell.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately upon first drop of waste.[1]

    • Mandatory Fields:

      • Chemical Name: "1-Acetyl-3-chloroazetidine Solution"[1]

      • Constituents: e.g., "1-Acetyl-3-chloroazetidine (5%), Dichloromethane (95%)"[1]

      • Hazards: Check Toxic , Corrosive , Flammable .

  • Deactivation (Optional/Spill Only):

    • Note: For routine disposal, incineration is safer than in-lab chemical deactivation.[1] If deactivation is required by local policy, treat with 10% aqueous Sodium Thiosulfate to quench the alkylating chloride, followed by pH neutralization. Validate this in a fume hood on a small scale first.

Phase 2: Waste Handover

Objective: Regulatory compliance (RCRA).[1]

  • Segregation: Place the container in the Halogenated Solvents satellite accumulation area.[1]

  • Secondary Containment: Ensure the bottle is in a polyethylene tray to capture leaks.

  • Scheduling: Contact your EHS department for pickup.[1] Do not let the container exceed 90 days in the lab (US EPA limit for satellite accumulation).[1]

Phase 3: Ultimate Disposal (Off-Site)

Objective: Total destruction.

  • Method: The waste vendor must route this to a RCRA-permitted hazardous waste incinerator .[1]

  • Mechanism: Combustion at >1000°C ensures the breakdown of the azetidine ring and oxidation of the organic framework. The chlorine is captured as HCl in the scrubber system.

Emergency Procedures: Spill Response

If 1-acetyl-3-chloroazetidine is spilled, speed and respiratory protection are paramount.[1]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Alert Lab Personnel) Spill->Evacuate PPE 2. Don PPE (Double Nitrile Gloves, Goggles, Lab Coat) Evacuate->PPE Absorb 3. Absorb (Vermiculite or Spill Pillow) PPE->Absorb Collect 4. Collect & Label (Place in Wide-Mouth Jar) Absorb->Collect Dispose 5. Disposal (Treat as Hazardous Waste) Collect->Dispose

Figure 2: Emergency Spill Response Workflow. Emphasis is placed on immediate isolation to prevent inhalation of vapors.

Specific Spill Tactics:

  • Small Spill (<10 mL): Absorb with paper towels only if wearing double nitrile gloves.[1] Place towels immediately into a fume hood waste bag.

  • Large Spill (>10 mL): Evacuate the room. Call EHS.[1] Do not attempt cleanup without a respirator (organic vapor cartridge) due to potential lacrymatory effects or respiratory irritation.[1]

Regulatory Compliance & Codes

  • US EPA (RCRA):

    • Characteristic Waste: Likely D001 (Ignitable) if in flammable solvent.[1]

    • Listing: While not explicitly P- or U-listed by specific CAS, it falls under the "Halogenated Organic Compounds" umbrella for Land Disposal Restrictions (LDR).[1]

  • European Waste Catalogue (EWC):

    • Code 07 01 03* : Organic halogenated solvents, washing liquids and mother liquors.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] EPA.gov.[1] [Link][1]

  • PubChem. (n.d.).[1][4] Compound Summary: 3-Chloroazetidine hydrochloride (Related Structure Hazard Data). National Library of Medicine.[1] [Link]

Sources

Personal protective equipment for handling Azetidine, 1-acetyl-3-chloro-

[2]

Disposal & Decontamination

Never dispose of azetidine derivatives down the drain. The strained ring can be toxic to aquatic life.[2][3]

  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated solid waste drum labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated Organic Waste."

  • Destruction Method: The preferred method is High-Temperature Incineration (Rotary Kiln) to ensure complete thermal decomposition of the chlorinated ring.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. (General guidance for structural alerts). [Link]

  • PubChem. (n.d.). Compound Summary for Azetidine Derivatives (General Hazard Data). National Library of Medicine. [Link]

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